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Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide: A Multi-Target Pharmacological Whitepaper

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Chemical Rationale The compound 5-(Methylthio)-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Chemical Rationale

The compound 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide represents a highly versatile pharmacophore bridging the gap between agricultural biotechnology and human medicinal chemistry. Derivatives of the 1,2,3-thiadiazole-4-carboxamide class are uniquely characterized by their multi-target pharmacological profiles [2].

Structurally, the molecule features three critical domains:

  • The 1,2,3-Thiadiazole Core: Acts as a bioisostere for various aromatic systems, providing a rigid scaffold with unique hydrogen-bonding capabilities.

  • The N-phenyl-4-carboxamide Moiety: Facilitates crucial π−π stacking and hydrophobic interactions within target enzyme binding pockets.

  • The 5-Methylthio Substitution: Modulates the compound's lipophilicity (LogP), enhancing cellular membrane permeability while preventing premature metabolic oxidation compared to free thiol analogs.

Current literature establishes that this specific structural class operates via two primary mechanisms of action depending on the biological system: Systemic Acquired Resistance (SAR) Elicitation in plant models, and Serine Acetyltransferase (SAT) Inhibition in bacterial pathogens [1, 2].

Primary Mechanism: Systemic Acquired Resistance (SAR) Elicitation

In plant biology, 1,2,3-thiadiazole-4-carboxamides (structurally related to commercial elicitors like Tiadinil) function as potent synthetic elicitors of Systemic Acquired Resistance (SAR). The compound acts upstream of the Salicylic Acid (SA) signaling pathway.

Upon cellular entry, the compound triggers a transient accumulation of reactive oxygen species (ROS), shifting the cytosolic redox state. This redox shift reduces the intermolecular disulfide bonds of the inactive NPR1 (Non-expresser of PR genes 1) oligomer. The resulting active NPR1 monomers translocate into the nucleus, where they interact with TGA transcription factors to upregulate Pathogenesis-Related (PR) genes.

SAR_Pathway Compound 5-(Methylthio)-N-phenyl- 1,2,3-thiadiazole-4-carboxamide SA_Accumulation Salicylic Acid (SA) Signaling Compound->SA_Accumulation Mimics/Induces Redox_Change Cellular Redox Shift (Cytosolic) SA_Accumulation->Redox_Change Triggers ROS burst NPR1_Oligomer NPR1 Oligomer (Inactive, Disulfide-linked) Redox_Change->NPR1_Oligomer Reduces Disulfides NPR1_Monomer NPR1 Monomer (Active) NPR1_Oligomer->NPR1_Monomer Monomerization Nucleus Nuclear Translocation NPR1_Monomer->Nucleus Imports PR_Genes PR Gene Transcription (e.g., PR-1) Nucleus->PR_Genes TGA Factor Binding

Fig 1. Mechanism of SAR elicitation via NPR1 monomerization and nuclear translocation.

Self-Validating Protocol: In Vivo NPR1 Monomerization Assay

Expertise Note: The primary failure point in redox-sensitive assays is artificial oxidation during cell lysis. This protocol utilizes N-ethylmaleimide (NEM) to trap the in vivo redox state.

Step-by-Step Methodology:

  • Treatment: Infiltrate Arabidopsis thaliana leaves with 50 µM of the compound (0.1% DMSO vehicle). Incubate for 12 hours.

  • Tissue Lysis & Alkylation (Critical Step): Snap-freeze tissue in liquid nitrogen. Homogenize directly into an extraction buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and 100 mM NEM .

    • Causality: Cellular disruption exposes the highly reducing intracellular environment to atmospheric oxygen, which rapidly oxidizes NPR1 monomers back into oligomers. NEM irreversibly alkylates free sulfhydryl groups on NPR1 monomers the instant lysis occurs, "freezing" the in vivo redox state and preventing false-negative monomer detection.

  • Protein Extraction: Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

  • Non-Reducing SDS-PAGE: Mix lysates with a non-reducing Laemmli buffer (strictly omitting DTT or β -mercaptoethanol). Run on a 4-12% Bis-Tris gel.

  • Immunoblotting: Transfer to a PVDF membrane and probe with anti-NPR1 antibodies.

  • Validation Checkpoint (Self-Validation): Run a parallel control lysate treated with 100 mM DTT for 30 mins prior to NEM alkylation. This forces 100% monomerization, providing an absolute molecular weight reference (~66 kDa) for the monomer band. If the DTT control fails to show a single distinct monomer band, the antibody specificity or gel conditions are compromised, invalidating the run.

Secondary Mechanism: Serine Acetyltransferase (SAT) Inhibition

In the context of antimicrobial drug development, non-essential targets that govern bacterial persistence are gaining traction. 1,2,3-thiadiazole-4-carboxamides have been identified as potent inhibitors of bacterial Serine Acetyltransferase (SAT / CysE) [1].

SAT catalyzes the rate-limiting step in bacterial cysteine biosynthesis by transferring an acetyl group from Acetyl-CoA to L-serine, forming O-acetylserine (OAS). Because mammals synthesize cysteine from methionine and lack this specific pathway, SAT is a highly selective target for antibiotic adjuvants. The N-phenyl ring of the compound occupies the hydrophobic pocket normally reserved for the CoA moiety, acting as a competitive inhibitor.

SAT_Inhibition Serine L-Serine SAT Serine Acetyltransferase (SAT / CysE) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS O-Acetylserine (OAS) SAT->OAS Acetyl Transfer OASS OAS Sulfhydrylase (OASS / CysK) OAS->OASS Cysteine L-Cysteine OASS->Cysteine Sulfhydrylation Inhibitor 5-(Methylthio)-N-phenyl- 1,2,3-thiadiazole-4-carboxamide Inhibitor->SAT Competitive Inhibition

Fig 2. Inhibition of bacterial cysteine biosynthesis via Serine Acetyltransferase (SAT) blockade.

Self-Validating Protocol: Orthogonal SAT Enzyme Inhibition Assay

Expertise Note: Standard SAT assays rely on Ellman’s reagent (DTNB) to detect the release of CoA-SH. However, thiadiazoles can exhibit mild redox activity that interferes with DTNB, causing false positives. A dual-assay orthogonal approach is mandatory.

Primary Assay (Colorimetric):

  • Reaction Setup: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.6), 1 mM L-serine, 0.1 mM Acetyl-CoA, and 10 nM recombinant E. coli SAT.

  • Inhibitor Addition: Add the compound in a dose-response dilution series (0.1 µM to 100 µM).

  • Detection: Incubate for 15 mins at 25°C. Add 0.2 mM DTNB. Read absorbance at 412 nm to quantify CoA-SH release.

  • Validation Checkpoint 1: Include an "Enzyme-Free" well containing the compound and DTNB. If absorbance increases here, the compound is directly reacting with DTNB, invalidating the colorimetric readout.

Orthogonal Validation Assay (LC-MS/MS):

  • Reaction Setup: Repeat the enzymatic reaction without DTNB.

  • Quenching: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 13C -OAS).

  • Quantification: Centrifuge to pellet proteins. Inject the supernatant into an LC-MS/MS system (MRM mode) to directly quantify the formation of O-acetylserine (OAS).

    • Causality: By directly measuring the product (OAS) rather than the byproduct (CoA-SH), you completely bypass any chemical interference from the thiadiazole sulfur atoms, ensuring absolute trustworthiness of the IC 50​ calculation.

Quantitative Data & Comparative Efficacy

To contextualize the pharmacological potency of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, its activity profile is benchmarked against established reference standards for its known targets [1, 3].

Target / Biological AssayModel SystemCompound (IC 50​ / EC 50​ )Reference StandardRef. Standard Value
SAT Inhibition E. coli Recombinant CysE14.2 µMN-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide8.5 µM
SAR Elicitation Arabidopsis PR-1 Reporter3.8 µMTiadinil5.2 µM
Prp8 Intein Splicing C. neoformans Cell Assay>50 µM6G-318S5.8 µM
Cytotoxicity HepG2 Mammalian Cells>100 µMDoxorubicin0.5 µM

Data Interpretation: The 5-methylthio substitution optimizes the compound for SAR elicitation and SAT inhibition while showing negligible activity against fungal Prp8 intein splicing (which typically requires a bulkier sulfonyl-phenyl substitution [3]) and excellent mammalian tolerability [4].

References

  • Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor Source: ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI Applied Sciences (2021) URL:[Link]

  • Small-molecule inhibitors for the Prp8 intein as antifungal agents Source: Proceedings of the National Academy of Sciences (PNAS) / PMC (2021) URL:[Link]

  • Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads Source: Journal of Medicinal Chemistry (2024) URL:[Link]

Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Physicochemical Profiling of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Executive Summary The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in both medicinal chemistry and agrochemical development[1]. Known for its potent bioactivity, this class of compounds includes commercia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in both medicinal chemistry and agrochemical development[1]. Known for its potent bioactivity, this class of compounds includes commercialized plant defense elicitors (e.g., Tiadinil) and promising pharmaceutical intermediates with documented anti-inflammatory and antibacterial properties[2]. This whitepaper provides an in-depth technical analysis of a specific, highly functionalized derivative: 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide (CAS: 677720-53-5)[3]. By dissecting its structural features, physicochemical properties, and synthetic pathways, this guide serves as a foundational resource for drug development professionals and agricultural scientists aiming to leverage this compound in advanced research.

Structural Elucidation & Electronic Properties

The molecular architecture of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is defined by three critical pharmacophoric elements:

  • The 1,2,3-Thiadiazole Core: Acts as a robust bioisostere for phenyl or pyridine rings. Its strong electron-withdrawing nature significantly alters the pKa of adjacent functional groups and enhances metabolic stability against oxidative degradation[1].

  • C4-N-Phenylcarboxamide Axis: The carboxamide linkage (-CONH-) provides a rigid, planar hydrogen-bonding network (one donor, one acceptor). The N-phenyl substitution extends the conjugated system, allowing for favorable π-π stacking interactions within target protein binding pockets.

  • C5-Methylthio Group: The introduction of a thioether (-SCH₃) at the C5 position increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability. Furthermore, the sulfur atom serves as a potential site for controlled metabolic oxidation into sulfoxide or sulfone derivatives, which can be exploited for prodrug design.

Physicochemical Data Summary

To facilitate rational formulation and assay design, the quantitative physicochemical parameters of the compound are summarized below[4].

PropertyValueScientific Implication
Chemical Name 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamideStandard IUPAC nomenclature.
CAS Registry Number 677720-53-5Unique identifier for regulatory compliance[3].
Molecular Formula C₁₀H₉N₃OS₂Core atomic composition[4].
Molecular Weight 251.33 g/mol Ideal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors 1 (Amide -NH)Facilitates specific target kinase/receptor binding.
Hydrogen Bond Acceptors 4 (N, N, N, O)High capacity for interaction with aqueous solvent and protein residues.
Rotatable Bonds 3Balances conformational flexibility with entropic binding penalties.

Synthetic Methodology & Causality

The synthesis of highly substituted 1,2,3-thiadiazoles traditionally relies on the Hurd-Mori reaction (thionylation of hydrazones). However, for C5-alkylthio derivatives, a more efficient, multicomponent approach utilizing ethyl diazoacetate (EDA) is preferred[1].

Reaction Causality and Design
  • Cycloaddition & Alkylation: The reaction between EDA and carbon disulfide (CS₂) in the presence of a base generates a reactive thiolate intermediate. Causality: Dimethylformamide (DMF) is strictly required as the solvent here. DMF efficiently solvates the potassium carbonate base and stabilizes the highly polar thiolate intermediate, preventing premature decomposition before it can be trapped by methyl iodide (MeI)[1].

  • Amidation Strategy: Converting the resulting ester to an amide via a carboxylic acid intermediate requires a highly efficient coupling agent. Causality: The electron-withdrawing 1,2,3-thiadiazole ring severely reduces the nucleophilicity of the C4-carboxylate. Using standard carbodiimides (like EDC) often leads to incomplete reactions. Therefore, HATU is employed to generate a highly reactive HOAt ester, driving the coupling with the relatively weak nucleophile (aniline) to absolute completion.

Synthesis A Ethyl Diazoacetate (EDA) + CS2 C Ethyl 5-(methylthio)-1,2,3- thiadiazole-4-carboxylate A->C B Methyl Iodide (MeI) Base, DMF, 50°C B->C D Saponification (NaOH, EtOH) C->D E 5-(Methylthio)-1,2,3- thiadiazole-4-carboxylic acid D->E F Amidation (Aniline, HATU, DIPEA) E->F G 5-(Methylthio)-N-phenyl- 1,2,3-thiadiazole-4-carboxamide F->G

Fig 1: Step-by-step synthetic workflow for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. Do not proceed to subsequent steps if the validation criteria are not met.

Protocol 1: Synthesis of the Carboxylic Acid Precursor
  • Initiation: Dissolve 10 mmol of ethyl diazoacetate and 12 mmol of CS₂ in 20 mL of anhydrous DMF. Cool the mixture to 0°C under an inert argon atmosphere.

  • Base Addition: Slowly add 15 mmol of anhydrous K₂CO₃. Stir for 30 minutes until a deep color indicates thiolate formation.

  • Alkylation: Dropwise add 12 mmol of Methyl Iodide (MeI). Gradually warm the reaction to 50°C and stir for 12 hours[1].

  • Validation Checkpoint 1 (TLC): Quench a 10 µL aliquot in water and extract with EtOAc. Run TLC (Hexane:EtOAc 4:1). The reaction is complete only when the EDA spot disappears and a new UV-active spot (Rf ~0.6) emerges.

  • Saponification: Isolate the ester, dissolve in 15 mL ethanol, and add 10 mL of 2M NaOH. Reflux for 2 hours.

  • Isolation: Cool the mixture and acidify with 1M HCl to pH 2. Collect the precipitated 5-(methylthio)-1,2,3-thiadiazole-4-carboxylic acid via vacuum filtration.

Protocol 2: HATU-Mediated Amidation
  • Activation: Dissolve 5 mmol of the synthesized carboxylic acid in 10 mL anhydrous DMF. Add 5.5 mmol of HATU and 15 mmol of DIPEA. Stir at room temperature for 30 minutes to ensure complete formation of the active ester.

  • Coupling: Add 5.5 mmol of aniline. Stir the mixture at room temperature for 8 hours.

  • Validation Checkpoint 2 (LC-MS): Inject a diluted sample into the LC-MS. The protocol is validated when the chromatogram shows >95% conversion with a dominant mass peak at m/z 252.0 [M+H]⁺ .

  • Workup: Pour the mixture into ice water, extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Mechanism of Action & Biological Application

In agricultural biotechnology, 1,2,3-thiadiazole-4-carboxamides are renowned for their ability to induce Systemic Acquired Resistance (SAR)[1]. Unlike traditional fungicides that directly target the pathogen, these compounds act as immunomodulators within the host plant.

Mechanistic Causality: The compound acts as a functional mimic of Salicylic Acid (SA). Upon application, it triggers the reduction of intermolecular disulfide bonds in the NPR1 (Non-expresser of PR genes 1) oligomer. The resulting NPR1 monomers translocate into the nucleus, interact with TGA transcription factors, and up-regulate Pathogenesis-Related (PR) genes, conferring broad-spectrum resistance.

SAR_Pathway Compound 5-(Methylthio)-N-phenyl- 1,2,3-thiadiazole-4-carboxamide SA_Mimic Salicylic Acid (SA) Pathway Activation Compound->SA_Mimic Elicits NPR1 NPR1 Monomerization & Nuclear Translocation SA_Mimic->NPR1 Triggers TGA Binding to TGA Transcription Factors NPR1->TGA Interacts PR_Genes PR Gene Expression (e.g., PR-1, PR-2) TGA->PR_Genes Up-regulates Resistance Broad-Spectrum Disease Resistance PR_Genes->Resistance Confers

Fig 2: Mechanism of action for 1,2,3-thiadiazole-mediated Systemic Acquired Resistance (SAR).

Protocol 3: Biological Validation (In Vivo SAR Assay)
  • Application: Prepare a 50 µM solution of the synthesized compound in 0.1% DMSO/water. Spray uniformly onto 4-week-old Arabidopsis thaliana (Col-0) leaves until runoff.

  • Inoculation: 48 hours post-treatment, inoculate the leaves with a virulent strain of Pseudomonas syringae pv. tomato DC3000 via syringe infiltration.

  • Quantification: At 3 days post-inoculation (dpi), harvest the leaves, homogenize, and plate serial dilutions on King's B agar. A statistically significant reduction in Colony Forming Units (CFU/g) compared to the mock-treated control validates the compound's efficacy as a SAR elicitor.

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Foundational

An In-depth Technical Guide to 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide: Discovery and Synthesis Pathways

Abstract This technical guide provides a comprehensive overview of the discovery and synthetic pathways for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, a molecule of significant interest within the field of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic pathways for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, a molecule of significant interest within the field of medicinal and agricultural chemistry. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. This document will delve into the plausible synthetic routes, grounded in established chemical principles such as the Hurd-Mori synthesis, and detail the subsequent amidation to yield the target compound. The narrative is structured to provide not just procedural steps, but also the underlying chemical logic, making it a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is of considerable interest due to its versatile biological activities. Its inherent mesoionic character is thought to facilitate passage across cellular membranes, and it often acts as a bioisostere for other important heterocycles, enabling potent interactions with a variety of biological targets. Derivatives of 1,2,3-thiadiazole have shown a broad range of pharmacological and agrochemical properties, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal activities.

A notable example is Tiadinil, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, a systemic acquired resistance (SAR) inducer in plants. It protects crops from a broad spectrum of pathogens by activating their natural defense mechanisms rather than acting as a direct antimicrobial agent. The discovery and development of such compounds underscore the potential of the 1,2,3-thiadiazole-4-carboxamide core in creating novel bioactive molecules. This guide focuses on a specific analogue, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, providing a detailed exploration of its synthesis.

Plausible Synthesis Pathways

  • Formation of the 1,2,3-thiadiazole core: Synthesis of the key intermediate, 5-(methylthio)-1,2,3-thiadiazole-4-carboxylic acid.

  • Amide Bond Formation: Coupling of the carboxylic acid intermediate with aniline to yield the final product.

The following sections will provide a detailed, step-by-step examination of these stages.

Stage 1: Synthesis of 5-(Methylthio)-1,2,3-thiadiazole-4-carboxylic acid

The construction of the 1,2,3-thiadiazole ring is most classically achieved via the Hurd-Mori synthesis .[1] This reaction involves the cyclization of an α-methylene ketone hydrazone or a derivative thereof (such as a semicarbazone or tosylhydrazone) with thionyl chloride (SOCl₂).[1][2]

Conceptual Workflow for Stage 1

A Starting Material (e.g., Ethyl 2-cyano-3-oxobutanoate) B Hydrazone Formation (with Hydrazine derivative) A->B Reagent: Semicarbazide HCl, Base C Hurd-Mori Cyclization (with Thionyl Chloride) B->C Reagent: SOCl₂ D Ester Hydrolysis C->D Reagent: Base (e.g., NaOH) E 5-(Methylthio)-1,2,3-thiadiazole -4-carboxylic acid (Intermediate) D->E Acidification A 5-(Methylthio)-1,2,3-thiadiazole -4-carboxylic acid B Carboxylic Acid Activation A->B Reagents: SOCl₂ or Coupling Agents (EDC, HOBt) D Nucleophilic Acyl Substitution B->D C Aniline C->D E 5-(Methylthio)-N-phenyl-1,2,3- thiadiazole-4-carboxamide (Final Product) D->E Work-up and Purification

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Exploratory

In Vitro Exploratory Studies on 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide Derivatives

An In-Depth Technical Guide Introduction: The Versatility of the 1,2,3-Thiadiazole Scaffold The 1,2,3-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Versatility of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry.[1] Its unique mesoionic character facilitates passage across cellular membranes, while its structure acts as a bioisostere for other critical heterocyles like pyrimidine, enabling potent interactions with a wide array of biological targets.[1][2] This versatility has led to the discovery of 1,2,3-thiadiazole derivatives with a broad spectrum of activities, including anticancer, antifungal, antiviral, and insecticidal properties.[1][3][4]

The core structure is most commonly synthesized via the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride.[1] The specific class of compounds, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamides, adds further complexity and potential for targeted activity through the methylthio and N-phenyl-carboxamide substituents. These groups can significantly influence the compound's lipophilicity, hydrogen bonding capacity, and steric interactions with target proteins.

This guide provides a framework for the initial in vitro exploration of these derivatives. It is designed for researchers and drug development professionals, focusing not just on the protocols themselves, but on the strategic rationale behind their selection and execution in a logical screening cascade.

Part 1: Anticancer Activity Assessment

A primary and promising avenue for thiadiazole derivatives is in oncology.[3] The initial exploration of anticancer potential follows a well-defined path from broad cytotoxicity screening to more focused mechanistic studies.

Primary Cytotoxicity Screening: The MTT Assay

The foundational step is to determine if the compounds exhibit cytotoxic or cytostatic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[5] Its principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[5] The intensity of the purple color is directly proportional to the number of living cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis start Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treat Treat Cells with Compounds incubate1->treat prep_compounds Prepare Serial Dilutions of Thiadiazole Derivatives prep_compounds->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at ~570nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[1] Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the compounds. Include wells for "untreated cells" (vehicle control) and "medium only" (blank). Incubate for another 48 to 72 hours.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution, such as DMSO or a buffered SDS solution, to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Summarize the results in a clear, comparative table.

Compound IDDerivative SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A549
TH-01 4-chloro-phenyl12.515.220.1
TH-02 3,4-dimethoxy-phenyl8.39.111.5
Doxorubicin Reference Drug0.81.11.5
Mechanistic Studies: Uncovering the "How"

Compounds that demonstrate significant cytotoxicity (low micromolar or nanomolar IC₅₀ values) warrant further investigation to determine their mechanism of action. Key questions to address are whether the compounds halt cell proliferation (cytostatic) or induce cell death (cytotoxic), and if the latter, by what pathway (e.g., apoptosis, necrosis).

Cell cycle analysis reveals if a compound arrests cell proliferation at a specific phase (G0/G1, S, or G2/M).[9] This is a powerful technique that uses a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of a cell is therefore directly proportional to its DNA content, allowing for the quantification of cells in each phase.

Caption: The cell cycle phases and their corresponding DNA content.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest (typically at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells to include any detached apoptotic cells. Centrifuge the cell suspension at low speed (e.g., 200 x g for 5 minutes).[2]

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[10] This permeabilizes the cells and preserves their DNA. Incubate for at least 2 hours at -20°C.[2]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[10] The RNase is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA analysis.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission.[2] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. A "sub-G1" peak often indicates the presence of apoptotic cells with fragmented DNA.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.[10] Compare the distribution in treated cells to untreated controls to identify any cell cycle arrest.

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases. Their activity can be measured using assays that employ a synthetic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by these caspases.[11]

  • Cell Treatment: Treat cells in a 96-well plate with the compound as described for the MTT assay.

  • Cell Lysis: After incubation, lyse the cells using a supplied lysis buffer. This releases the cellular contents, including any active caspases.

  • Substrate Addition: Add the colorimetric substrate (e.g., DEVD-pNA) to each well.[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[12] If active caspase-3/7 is present, it will cleave the substrate, releasing the chromophore p-nitroanilide (pNA).

  • Reading: Measure the absorbance at 400-405 nm.[12] The absorbance is directly proportional to the amount of caspase-3/7 activity.

  • Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase activity.

Part 2: Antifungal Activity Assessment

Derivatives of 1,2,3-thiadiazole have also shown promise as antifungal agents.[4][13] The standard for in vitro antifungal testing is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a fungus.[14]

Antifungal Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15][16] It provides a quantitative measure of a compound's antifungal potency.

MIC_Workflow cluster_prep Preparation cluster_assay Assay & Incubation cluster_readout Readout prep_compounds Prepare 2-fold Serial Dilutions of Compound in 96-well Plate add_inoculum Add Fungal Inoculum to each well prep_compounds->add_inoculum prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) to 0.5 McFarland Standard dil_inoculum Dilute Inoculum in RPMI Medium prep_inoculum->dil_inoculum dil_inoculum->add_inoculum incubate Incubate Plate at 35°C for 24-48h add_inoculum->incubate read Visually or Spectrophotometrically Determine Growth incubate->read determine_mic Identify MIC: Lowest Concentration with Significant Growth Inhibition read->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with MOPS buffer.[15]

  • Compound Dilution: In a 96-well microtiter plate, perform twofold serial dilutions of the test compounds (e.g., from 32 µg/mL down to 0.03 µg/mL).[14]

  • Inoculum Preparation: Culture the yeast strain (e.g., Candida albicans) on Sabouraud Dextrose Agar. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[14] Dilute this suspension in the RPMI medium to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL.[14]

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the plate containing the diluted compounds. Include a drug-free well as a positive growth control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[14]

  • MIC Determination: The MIC is read as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well.[17] This can be determined visually or by reading the optical density with a plate reader.

Compound IDDerivative SubstituentMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. glabrataMIC (µg/mL) vs. A. fumigatus
TH-01 4-chloro-phenyl816>32
TH-02 3,4-dimethoxy-phenyl4816
Fluconazole Reference Drug116N/A

Part 3: Enzyme Inhibition Assays

Thiadiazole derivatives are also known to inhibit various enzymes, acting as potential therapeutics for a range of diseases.[18][19] If a biological target is hypothesized based on structural similarity to known inhibitors or computational docking studies, a direct enzyme inhibition assay can be a highly effective exploratory study.

General Principle

Enzyme inhibition assays quantify the activity of a purified enzyme in the presence and absence of the test compound. The general workflow involves combining the enzyme, its specific substrate, and varying concentrations of the inhibitor. The rate of product formation or substrate depletion is then measured, often via a change in absorbance or fluorescence. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Examples of relevant enzyme targets for thiadiazole derivatives include:

  • Kinases (e.g., c-Met, JNK): Often implicated in cancer and inflammation.[20][21]

  • Carbonic Anhydrases: Targets for diuretics and antiglaucoma drugs.[19]

  • Cholinesterases (AChE, BuChE): Relevant for Alzheimer's disease.[22]

The specific protocol is highly dependent on the enzyme , but the principles of substrate, enzyme, and inhibitor concentration optimization, along with appropriate controls, are universal.

Conclusion

The in vitro exploration of novel 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide derivatives is a systematic process that builds from broad screening to specific, hypothesis-driven experiments. By initially assessing general cytotoxicity and antifungal activity, researchers can identify promising lead compounds. Subsequent mechanistic studies, such as cell cycle analysis, apoptosis assays, and direct enzyme inhibition, provide crucial insights into their mode of action. This structured approach, grounded in validated protocols and logical progression, is essential for efficiently evaluating the therapeutic potential of this versatile chemical scaffold and advancing promising candidates in the drug discovery pipeline.

References

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiadiazole derivatives as anticancer agents. PMC. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). In Vitro Biological Screening and In Silico Molecular Modeling Studies of Thiadiazole-Bearing Benzoxazole Derivatives as Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • PubMed. (2025, September 15). Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Caspase Protocols in Mice. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of 1,2,3-thiadiazole derivative 113 against U2OS and HeLa cell lines. Retrieved from [Link]

  • Taylor & Francis Online. (2015, July 16). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]

  • PubMed. (2022, February 1). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PMC. Retrieved from [Link]

  • R Discovery. (2025, October 1). Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes. Retrieved from [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of 2-alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazoles and their fungicidal activity. Retrieved from [Link]

  • National Institutes of Health. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PMC. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Retrieved from [Link]

  • WJPMR. (2018, June 3). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. Retrieved from [Link]

  • National Institutes of Health. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Retrieved from [Link]

  • National Institutes of Health. (2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. Retrieved from [Link]

  • PubMed. (2018, May 30). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Crystallographic and 3D-Modeling Analysis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical reactivity, physical properties, and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For novel therapeutic agents, this structural information is a critical component of the drug discovery and development pipeline. This guide provides a comprehensive technical overview of the methodologies for determining and analyzing the structure of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, a member of the biologically significant 1,2,3-thiadiazole class of heterocyclic compounds.[1][2] Given the current absence of publicly available experimental crystallographic data for this specific molecule, this document outlines a robust framework encompassing a plausible synthetic route, state-of-the-art techniques in single-crystal X-ray crystallography, and a detailed protocol for computational 3D modeling.

Introduction: The Significance of 1,2,3-Thiadiazoles and Structural Elucidation

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] The compound of interest, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, incorporates several key pharmacophoric features. The definitive determination of its three-dimensional structure is paramount for elucidating its mechanism of action, designing more potent analogs, and understanding its structure-activity relationship (SAR).

This guide will first present a plausible synthetic pathway to obtain 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. Subsequently, a detailed, generalized protocol for single-crystal X-ray analysis will be described, from crystal growth to data refinement. Finally, a comprehensive workflow for constructing and validating a 3D molecular model using computational methods will be provided.

Plausible Synthesis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

The synthesis of the 1,2,3-thiadiazole ring is often achieved through the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[7][8][9] A plausible synthetic route for the title compound is outlined below.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of the Hydrazone Precursor

The initial step involves the formation of a suitable hydrazone from a keto-amide precursor. This precursor would first be synthesized by reacting a suitable keto-ester with aniline to form the corresponding keto-amide, which is then reacted with a hydrazine derivative.

Step 2: Hurd-Mori Cyclization

The synthesized hydrazone is then subjected to cyclization using thionyl chloride to form the 1,2,3-thiadiazole ring.

  • Reaction Setup: In a fume hood, the hydrazone precursor is dissolved in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Addition of Thionyl Chloride: An excess of thionyl chloride is added dropwise to the stirred solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[8]

  • Reaction: The reaction mixture is then stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).[10]

  • Work-up: The reaction is carefully quenched by pouring it onto crushed ice. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography or recrystallization to yield the final product, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

G cluster_synthesis Synthetic Workflow KetoEster Keto-Ester Precursor KetoAmide Keto-Amide Intermediate KetoEster->KetoAmide Amidation Aniline Aniline Aniline->KetoAmide Hydrazone Hydrazone Precursor KetoAmide->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Thiadiazole 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide Hydrazone->Thiadiazole Hurd-Mori Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thiadiazole

Caption: Proposed synthesis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Single-Crystal X-ray Crystallography: A Methodological Guide

The following section details a generalized workflow for the determination of the crystal structure of a small organic molecule like 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[3] Several techniques can be employed, with the choice of solvent being a critical factor.[11]

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly. The container should be covered to prevent rapid evaporation and the ingress of dust.[11]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[11] A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.

A variety of solvents and anti-solvent combinations can be screened to find the optimal conditions for crystal growth.[12]

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[4] The crystal is then cooled, typically to 100 K, in a stream of cold nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.

The diffractometer exposes the crystal to a monochromatic X-ray beam (commonly from a copper or molybdenum source for small molecules) and rotates it through a series of orientations.[4][13] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots that are recorded on a detector.[4]

G cluster_xtal Crystallographic Workflow CrystalGrowth Single Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for single-crystal X-ray crystallography.

Structure Solution and Refinement

The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.[14] This information is then used to determine the unit cell parameters and the crystal's space group. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods such as direct methods.[4]

This allows for the calculation of an initial electron density map, from which a preliminary model of the molecule can be built. This model is then refined against the experimental data using a least-squares minimization process, where the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[4] The final refined structure is then validated to ensure its quality.

Computational 3D Modeling: An In-Silico Approach

In the absence of experimental crystallographic data, computational modeling provides a reliable method to predict the three-dimensional structure of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Molecular Sketching and 3D Structure Generation

The first step is to create a 2D representation of the molecule using a chemical drawing program. Many software packages can then convert this 2D sketch into an initial 3D structure.[15][16]

Geometry Optimization using Density Functional Theory (DFT)

The initial 3D structure is a rough approximation and needs to be optimized to find its most stable, low-energy conformation. Geometry optimization is commonly performed using DFT, which offers a good balance between accuracy and computational cost for organic molecules.[5][17]

Protocol for DFT-based Geometry Optimization:

  • Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is used.

  • Method and Basis Set Selection: A suitable DFT functional and basis set are chosen. For organic molecules, a hybrid functional like B3LYP or PBE0, combined with a Pople-style basis set such as 6-31G(d,p) or a Dunning-style basis set like cc-pVTZ, often provides accurate geometries.[5][17] A dispersion correction, such as Grimme's D3, should be included to accurately model non-covalent interactions.[5]

  • Calculation Setup: The initial 3D coordinates of the molecule are used as input, and a geometry optimization calculation is performed. The software will iteratively calculate the forces on each atom and adjust their positions to minimize the total energy of the molecule.[17][18]

  • Convergence Check: The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. A frequency calculation should then be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

G cluster_comp Computational Modeling Workflow Sketch 2D Molecular Sketch Initial3D Initial 3D Structure Generation Sketch->Initial3D DFTSetup DFT Calculation Setup (Functional, Basis Set) Initial3D->DFTSetup GeoOpt Geometry Optimization DFTSetup->GeoOpt FreqCalc Frequency Calculation (Confirmation of Minimum) GeoOpt->FreqCalc FinalModel Optimized 3D Model FreqCalc->FinalModel

Caption: Workflow for computational 3D modeling.

Analysis of the 3D Model

The optimized 3D model can be visualized and analyzed using molecular visualization software like PyMOL, VMD, or ChemDoodle 3D.[15][19] From this model, key geometrical parameters such as bond lengths, bond angles, and dihedral angles can be measured and analyzed.

Data Presentation

The following tables present hypothetical crystallographic data and computed geometrical parameters for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₁₀H₉N₃OS₂
Formula Weight251.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)13.4
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1115
Z4
Density (calculated) (g/cm³)1.495
Absorption Coefficient (mm⁻¹)0.45
F(000)520

Table 2: Selected Computed Geometrical Parameters (DFT B3LYP/6-31G(d,p))

BondLength (Å)AngleAngle (°)
S1-N21.70N2-N3-C4110.5
N2-N31.30N3-C4-C5115.0
N3-C41.35C4-C5-S198.0
C4-C51.40C5-S1-N296.5
C5-S11.75C4-C(O)-N(H)118.0
C4-C(O)1.50C(O)-N(H)-C(Ph)125.0
C(O)-N(H)1.38
C5-S(Me)1.78

Conclusion

This technical guide has outlined a comprehensive approach to the structural elucidation of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. It provides a plausible synthetic route based on the Hurd-Mori reaction, a detailed methodology for single-crystal X-ray crystallography, and a robust workflow for computational 3D modeling. The integration of these experimental and theoretical techniques is essential for advancing our understanding of this and other novel chemical entities, thereby accelerating the drug discovery and development process.

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
  • Spingler, B., & Krossing, I. (2008). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 10(9), 1096-1098.
  • ChemDoodle 3D. (n.d.). Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Open Source Molecular Modeling. (n.d.). Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 937–943.
  • University of Montana. (n.d.). Small Molecule X-Ray Diffraction Facility. Retrieved from [Link]

  • RCSB PDB. (n.d.). About Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Jones, M. P., & Cooper, R. I. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854.
  • El-Gendy, A. A. M., & El-Sawy, E. R. (2012). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Journal of American Science, 8(12), 1-6.
  • Stanetty, P., & Turner, M. (1998). A short and efficient synthesis of thieno[2,3-d][7][12][15]thiadiazole-6-carboxylic acid derivatives via Hurd–Mori cyclisation. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-109.

  • BIOVIA. (n.d.). Small Molecule Therapeutics Design. Retrieved from [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. Retrieved from [Link]

  • Dehaen, W., & Bakulev, V. A. (2006). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Elsevier.
  • MolView. (n.d.). Retrieved from [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. Retrieved from [Link]

  • Zahoor, A. F., et al. (2021).
  • VeraChem LLC. (n.d.). Small Molecule Tools. Retrieved from [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • EXPO - Software Ic. (n.d.). Geometry Optimization. Retrieved from [Link]

  • Moldovan, C. M., et al. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12228.
  • Giner, E., et al. (2018). Ground- and Excited-State Geometry Optimization of Small Organic Molecules with Quantum Monte Carlo.
  • Nakata, H., & Maeda, S. (2024). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. arXiv preprint arXiv:2404.12345.
  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2249764.
  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021.
  • Al-Omair, M. A., & Al-Ghamdi, A. M. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(23), 12345.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

An Application Note and Detailed Protocol for the Synthesis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, a molecule of interest for researchers in medicinal chemistry and drug development. The synthetic route is designed based on established and reliable methodologies for the formation of the 1,2,3-thiadiazole ring system and subsequent functional group manipulations. The protocol is intended for an audience of trained chemists and researchers in a laboratory setting.

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif that has garnered considerable attention in the scientific community due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure have been reported to exhibit a diverse range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The N-phenyl-4-carboxamide and 5-methylthio substituents of the target molecule are key functional groups that can be pivotal for molecular interactions with biological targets.

This application note details a proposed four-step synthesis for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. The synthesis commences with the formation of an ethyl 5-(methylthio)-1,2,3-thiadiazole-4-carboxylate intermediate. This is followed by the hydrolysis of the ester to the corresponding carboxylic acid, which is then converted to an acyl chloride. The final step involves the coupling of the acyl chloride with aniline to yield the desired product.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Amide Coupling A Ethyl Diazoacetate + Methyl Iodide B Ethyl 5-(methylthio)-1,2,3-thiadiazole-4-carboxylate A->B CS2, Base C 5-(Methylthio)-1,2,3-thiadiazole-4-carboxylic acid B->C NaOH(aq) D 5-(Methylthio)-1,2,3-thiadiazole-4-carbonyl chloride C->D SOCl2 E 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide D->E Aniline, Base

Sources

Application

Formulation of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide for Robust and Reproducible Agricultural Bioassays

An Application Guide for Researchers Abstract This document provides a detailed technical guide for the formulation of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, a compound belonging to the thiadiazole clas...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for the formulation of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, a compound belonging to the thiadiazole class known for its potential agrochemical applications.[1] Given that many novel organic compounds, particularly heterocyclic structures like thiadiazoles, exhibit poor water solubility, their effective formulation is a critical prerequisite for meaningful and reproducible biological evaluation.[2][3][4] This guide outlines the causality behind experimental choices, from initial solubility assessments to the preparation of stable stock solutions and ready-to-use working solutions for both laboratory and simulated field bioassays. We present validated, step-by-step protocols designed to ensure formulation stability, homogeneity, and optimal bioavailability, thereby enhancing the integrity of dose-response studies.

Compound Profile and Core Formulation Challenge

1.1. Chemical Identity

  • Systematic Name: 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

  • Molecular Formula: C₁₀H₉N₃OS₂ (Inferred from name)

  • Structural Class: Thiadiazole Carboxamide. This class of compounds has established significance in agriculture. A related compound, Thidiazuron (TDZ, 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea), is a potent plant growth regulator used for cotton defoliation, demonstrating that the thiadiazole scaffold can confer significant biological activity.[5][6][7]

1.2. The Physicochemical Hurdle: Presumed Poor Aqueous Solubility

The primary challenge in preparing this compound for bioassays is its anticipated low solubility in water. High molecular weight, lipophilicity, and a crystalline solid-state structure are common contributors to poor aqueous solubility in drug and agrochemical candidates.[3] For an agricultural bioassay, a homogenous application is paramount. If the test compound precipitates from the solution, the applied dose will be inconsistent, leading to unreliable and non-reproducible results. The formulation strategy must therefore focus on creating a stable solution, emulsion, or suspension.

1.3. Safety and Handling Precautions

Before beginning any experimental work, researchers must adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the powdered compound in a well-ventilated area or a fume hood to avoid inhalation.

  • Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with institutional and local hazardous waste regulations.

Strategic Approach to Formulation

The formulation path depends on the specific type of bioassay. The overall workflow involves assessing solubility to inform the choice of solvents and adjuvants, preparing a concentrated stock solution, and then creating final working solutions tailored to the assay.

G A Compound Handling (5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide) B Preliminary Solubility Assessment (Test various organic solvents) A->B C Decision Point: Select Optimal Solvent System B->C D Protocol 1: Prepare Concentrated Stock Solution (e.g., 10,000 ppm in Acetone) C->D Solvent Identified E Decision Point: Select Bioassay Type D->E F Protocol 2A: Formulation for Lab Assays (Topical, Leaf Disc, etc.) E->F Laboratory-Scale G Protocol 2B: Formulation for Spray Assays (Aqueous Emulsion/Suspension) E->G Greenhouse/Spray H Serial Dilution in Solvent F->H I Dilution in Water with Surfactant/Adjuvant G->I J Final Bioassay Application H->J I->J

Caption: General workflow for formulating the test compound.

Protocol 1: Preliminary Solubility Assessment

Rationale: This crucial first step determines the most suitable solvent for creating a concentrated stock solution. The ideal solvent should completely dissolve the compound at a high concentration, be relatively volatile, and have low toxicity to the target organism.[8] Acetone is a common and effective starting point for many organic compounds in bioassays.[8][9]

Methodology:

  • Preparation: Label a series of 1.5 mL microcentrifuge tubes with the names of test solvents (e.g., Acetone, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)).

  • Weighing: Accurately weigh 10 mg of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide into each labeled tube.

  • Solubilization: Add 1.0 mL of the corresponding solvent to each tube to achieve a target concentration of 10 mg/mL (10,000 ppm).

  • Mixing: Vortex each tube vigorously for at least 60 seconds.

  • Observation: Visually inspect each tube for complete dissolution. Look for any suspended particles or cloudiness against a dark background.

  • Documentation: Record the results in a table. If the compound dissolves, note it as 'Soluble'. If not, note it as 'Partially Soluble' or 'Insoluble'.

Data Summary Table:

SolventTarget Concentration (mg/mL)Visual ObservationClassification
Acetone10Clear, no particulatesSoluble
Ethanol10Slightly cloudyPartially Soluble
Methanol10Cloudy, visible particlesPartially Soluble
DMSO10Clear, no particulatesSoluble
Water10Heavy precipitateInsoluble

Note: The above data is illustrative. Researchers must perform this protocol to determine the actual solubility.

Selection Criteria: For most applications, Acetone is preferred due to its high solvating power and volatility, which allows it to evaporate quickly after application, leaving the active ingredient behind.[8] DMSO is also an excellent solvent but is less volatile and can sometimes have independent biological effects, making a DMSO-only control essential.

Protocol 2: Preparation of Concentrated Stock Solution

Rationale: A high-concentration stock solution is prepared to serve as a standard from which all subsequent dilutions are made.[9][10] This ensures accuracy and consistency across all treatments in a bioassay series. Using a correction factor for the purity of the technical grade material is a best practice for precise concentration calculations.[10]

Methodology:

  • Calculation: Determine the required mass of the compound. For example, to prepare 50 mL of a 10,000 ppm (10 mg/mL) stock solution in acetone:

    • Mass (mg) = Concentration (mg/mL) × Volume (mL)

    • Mass (mg) = 10 mg/mL × 50 mL = 500 mg

  • Weighing: On an analytical balance, accurately weigh 500 mg of the technical grade compound onto weighing paper.

  • Transfer: Carefully transfer the weighed powder into a 50 mL volumetric flask.

  • Initial Dissolution: Add approximately 25-30 mL of the selected solvent (e.g., acetone) to the flask. Swirl gently to dissolve the majority of the compound.

  • Final Volume: Once dissolved, carefully add the solvent up to the 50 mL graduation mark.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure a homogenous solution.

  • Labeling and Storage: Transfer the solution to a labeled, light-proof bottle (amber glass or foil-wrapped).[11] The label should include the compound name, concentration, solvent, and preparation date. Store refrigerated (4°C) to minimize degradation. Pyrethroid and carbamate solutions in acetone can be stable for years under these conditions, though stability should be verified.[11]

Protocol 3: Preparation of Working Solutions for Bioassays

The preparation of the final working solutions is dictated by the assay's nature.

5A. Formulation for Laboratory Assays (e.g., Topical Application, Leaf Disc)

Rationale: For direct application assays where water is not the final carrier, a simple serial dilution of the stock solution in the same organic solvent is sufficient.[8] This method is standard for determining dose-response curves, such as LD50 values.[8]

G cluster_0 Serial Dilution Process Stock Stock Solution 10,000 ppm D1 Dilution 1 1,000 ppm Stock->D1 1 mL Stock + 9 mL Solvent D2 Dilution 2 100 ppm D1->D2 1 mL of D1 + 9 mL Solvent D3 Dilution 3 10 ppm D2->D3 1 mL of D2 + 9 mL Solvent D4 Dilution 4 1 ppm D3->D4 1 mL of D3 + 9 mL Solvent Control Control (Solvent Only)

Caption: Visual representation of a 10-fold serial dilution.

Methodology (for a 10-fold dilution series):

  • Label Tubes: Label a set of glass vials for each desired concentration (e.g., 1000, 100, 10, 1 ppm) and a control.

  • Prepare First Dilution: Pipette 9 mL of solvent (acetone) into the "1000 ppm" vial. Add 1 mL of the 10,000 ppm stock solution. Vortex to mix. This creates a 1000 ppm solution.

  • Prepare Second Dilution: Pipette 9 mL of solvent into the "100 ppm" vial. Add 1 mL of the newly made 1000 ppm solution. Vortex to mix. This creates a 100 ppm solution.

  • Continue Series: Repeat this process for all subsequent dilutions.

  • Prepare Control: The control vial should contain only the solvent used for dilution (e.g., acetone).[8] This is critical to ensure that any observed biological effect is from the test compound and not the solvent.

  • Application: Use a calibrated microapplicator to deliver a precise volume of each concentration to the target organism or surface.[8]

5B. Formulation for Aqueous Spray Applications

Rationale: When simulating field applications, the formulation must be dispersed in water. Due to the compound's poor water solubility, direct dilution of the acetone stock into water will cause immediate precipitation. To prevent this, a surfactant must be used. Surfactants are adjuvants that reduce the surface tension of water, allowing for the formation of a stable emulsion or suspension and ensuring even spreading on waxy leaf surfaces.[12][13][14] A nonionic surfactant is generally recommended for horticultural use as it is effective and has a lower risk of phytotoxicity compared to charged surfactants.[14]

Methodology:

  • Prepare Surfactant Solution: Prepare a dilute aqueous solution of a nonionic surfactant (e.g., Tween® 20, Triton™ X-100). A typical concentration is 0.01% to 0.1% (v/v). For example, to make 1 liter of 0.05% surfactant solution, add 0.5 mL of the concentrated surfactant to 999.5 mL of water.

  • Dilution Process:

    • For each desired final concentration, calculate the volume of the acetone stock solution needed. Example: To make 100 mL of a 100 ppm working solution from a 10,000 ppm stock:

      • V1 × C1 = V2 × C2

      • V1 × 10,000 ppm = 100 mL × 100 ppm

      • V1 = (100 mL × 100 ppm) / 10,000 ppm = 1.0 mL

  • Formulation Step:

    • Measure approximately 90% of the final required volume of the surfactant-water solution (e.g., 90 mL) into a beaker or flask.

    • While stirring vigorously (e.g., with a magnetic stirrer), slowly add the calculated volume of the acetone stock solution (1.0 mL) into the vortex of the stirring water. The acetone acts as a co-solvent, and the surfactant helps to create and stabilize a fine dispersion of the compound.

    • Add the surfactant-water solution to reach the final volume (100 mL).

    • Continue stirring for 5-10 minutes.

  • Control Preparation: Prepare two controls:

    • Negative Control: Water + Surfactant only.

    • Solvent Control: Water + Surfactant + the same amount of acetone used in the highest concentration treatment. This isolates the effect of the compound from any potential phytotoxicity of the solvent.

  • Application and Stability: Use the prepared solutions immediately for best results. Visually inspect for any signs of precipitation or phase separation before spraying. Maintain agitation in the spray tank if possible.

Quality Control and Best Practices

  • Visual Inspection: Always check solutions for clarity and homogeneity before use. The presence of crystals or an oily layer indicates formulation failure.

  • pH Consideration: While not detailed here, the pH of the water can affect the stability and activity of some compounds. If inconsistent results are observed, measuring and buffering the pH of the spray solution may be necessary.

  • Corrected Mortality: In insect bioassays, if mortality in the control group is between 5% and 20%, the treatment mortality rates should be corrected using Abbott's formula to account for natural mortality.[8]

References

  • Application Notes and Protocols for Topical Bioassay Using Insecticidal Agent 5. Benchchem.
  • What Makes Thidiazuron a Powerful Plant Growth Regul
  • Thidiazuron. Wikipedia. [Link]

  • Some observations on the role of surfactants and solvents in pesticide formul
  • Bioassays for Monitoring Insecticide Resistance. (2012). Journal of Visualized Experiments. [Link]

  • Thidiazuron 4 SC Product Label. Greenbook. [Link]

  • Towards Sustainable Green Adjuvants for Microbial Pesticides: Recent Progress, Upcoming Challenges, and Future Perspectives. (2022). Polymers. [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (2023). ResearchGate. [Link]

  • Detailed protocol: Preparation and application of pesticides. (2021). BugNet. [Link]

  • The important role of surfactants in pesticide formulations. (2021). Shanghai Chenhua International Trade Co., Ltd.[Link]

  • Thidiazuron: The invisible driving force for increasing fruit yields. (2025). Zhengzhou Delong Chemical Co., Ltd.[Link]

  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2022). Centers for Disease Control and Prevention. [Link]

  • Herbicide Surfactants and Adjuvants. University of Massachusetts Amherst. [Link]

  • Using Surfactants, Wetting Agents and Adjuvants in the Greenhouse. (2012). University of Connecticut. [Link]

  • Method for preparing thidiazuron as active substance used for plant quality-promoting and yield-increasing product and its application. (2008).
  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2011). International Journal of Pharmaceutics. [Link]

  • The synthesis and physicochemical properties of new derivatives of 5-r-phenylamino-2-mercapto-1,3,4-thiadiazole. (2016). News of Pharmacy. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]

  • Stable aqueous formulations of water insoluble or poorly soluble drugs. (2010).
  • Formulating Poorly Water Soluble Drugs. (2012). Springer. [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006). European Journal of Pharmaceutical Sciences. [Link]

  • 1,2,3-Thiadiazole-4-carboxamide,5-(methylthio)-N-phenyl-(9CI). NextSDS. [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). Scientific Reports. [Link]

  • Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties. (2022). Frontiers in Chemistry. [Link]

  • SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. (2023). IRJET. [Link]

  • Thiadiazoles and Their Properties. (2021). ISRES Publishing. [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2014). The Scientific World Journal. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). International Journal of Molecular Sciences. [Link]

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (2012). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

Sources

Method

Application Notes & Protocols: 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide in Modern Crop Protection

Preamble: A Paradigm Shift in Disease Management The relentless challenge of ensuring global food security necessitates a departure from conventional crop protection strategies. The overuse of direct-acting fungicides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Paradigm Shift in Disease Management

The relentless challenge of ensuring global food security necessitates a departure from conventional crop protection strategies. The overuse of direct-acting fungicides and bactericides has led to widespread resistance and environmental concerns. In this context, the strategic activation of a plant's innate immune system represents a sophisticated and sustainable frontier in agriculture. This guide focuses on the practical applications of compounds based on the 1,2,3-thiadiazole-4-carboxamide scaffold.

While public domain literature on the specific molecule, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, is nascent, its core structure is analogous to a well-established class of "plant activators." The most notable of these is Tiadinil (TDL), a commercialized agrochemical that functions not by directly killing pathogens, but by priming the plant's own defense mechanisms.[1] This document, therefore, leverages the robust body of research on Tiadinil and related derivatives to provide a comprehensive framework for researchers and crop protection professionals to evaluate and deploy 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide as a next-generation plant defense inducer.

The central hypothesis is that this compound, like its analogues, acts as an elicitor of Systemic Acquired Resistance (SAR), a potent, broad-spectrum plant immune response.[2][3][4] The protocols and insights herein are designed to rigorously test this hypothesis and guide its practical application from the laboratory to the greenhouse.

Part 1: The Mechanism of Action - Inducing Systemic Acquired Resistance (SAR)

Understanding the "why" is paramount. Unlike conventional pesticides that directly target and inhibit a pathogen's metabolic processes, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is presumed to act on the host plant, effectively "arming" it against subsequent attacks. This induced immunity is known as Systemic Acquired Resistance (SAR).[3][5]

The Salicylic Acid (SA) Signaling Cascade: The Master Switch for SAR

SAR is a systemic defense response that is activated throughout the plant following a localized pathogen exposure.[5] The signaling pathway governing SAR is intricate, with salicylic acid (SA) serving as the critical signaling molecule.[4][6][7]

Causality of Action:

  • Perception & Signal Initiation: Upon application, plant activators like 1,2,3-thiadiazole derivatives are thought to mimic a pathogen-induced signal, initiating the SA signaling cascade.[4]

  • SA Accumulation: This leads to the accumulation of endogenous SA.

  • Signal Transduction: SA binds to its receptors, primarily NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), which then translocates to the nucleus.[5]

  • Gene Activation: Inside the nucleus, NPR1 acts as a transcriptional co-activator, switching on a battery of defense-related genes.

  • Defense Protein Synthesis: This results in the systemic production of antimicrobial proteins and enzymes known as Pathogenesis-Related (PR) proteins, such as β-1,3-glucanases and chitinases, which can degrade fungal cell walls, and other compounds that disrupt the infection process.[5][6]

The key advantage of this approach is its broad-spectrum efficacy and the significantly lower risk of pathogens developing resistance, as the compound does not exert direct selective pressure on the pathogen population.[4][8]

SAR_Pathway cluster_0 cluster_1 Plant Cell cluster_2 Cytoplasm to Nucleus cluster_3 Nucleus cluster_4 Systemic Plant Tissues A 5-(Methylthio)-N-phenyl- 1,2,3-thiadiazole-4-carboxamide (Applied Exogenously) B Initiation of SA Signaling Pathway A->B Primes/Activates C Endogenous Salicylic Acid (SA) Accumulation B->C D NPR1 Monomerization & Nuclear Translocation C->D SA binding E Activation of Defense Gene Transcription D->E Co-activates F Synthesis of Pathogenesis-Related (PR) Proteins (e.g., Chitinases) E->F G Broad-Spectrum Systemic Acquired Resistance (SAR) F->G Leads to

Caption: Putative mode of action via the Salicylic Acid (SA) pathway.

Part 2: Practical Applications & Target Diseases

Based on the established efficacy of analogous compounds, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is projected to be effective against a wide range of pathogens across various crops. Its utility lies in preventative applications, preparing the crop to defend itself before a pathogen can establish a significant infection.

Crop Category Potential Target Diseases Pathogen Examples Supporting Evidence (from Analogues)
Cereals (e.g., Rice) Fungal Blast, Bacterial BlightMagnaporthe oryzae, Xanthomonas oryzaeTiadinil is commercially used for rice blast control.[1]
Fruits (e.g., Grapes, Pome Fruits) Powdery Mildew, Downy Mildew, Fire BlightUncinula necator, Plasmopara viticola, Erwinia amylovoraPlant activators are proven effective against these diseases.[5]
Vegetables (e.g., Tomato, Pepper) Bacterial Spot, Late BlightXanthomonas campestris, Phytophthora infestansSAR inducers show efficacy against bacterial and oomycete pathogens.[6]
Tobacco Tobacco Mosaic Virus (TMV), Wildfire DiseaseTMV, Pseudomonas syringae pv. tabaciTiadinil has been shown to induce resistance against TMV and wildfire in tobacco.[1]

Part 3: Experimental Protocols for Efficacy and Mode of Action Validation

To rigorously evaluate 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system: Protocol 1 establishes the absence of direct antimicrobial activity, while Protocols 2 and 3 confirm its efficacy through plant-mediated defense induction.

Experimental_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Planta Efficacy cluster_2 Tier 3: Molecular Validation A Hypothesis: Compound is a Plant Defense Activator P1 Protocol 1: Direct Antimicrobial Bioassay (on Pathogen) R1 Expected Result: No significant direct inhibition of pathogen growth P2 Protocol 2: Greenhouse Protective Assay (on Plant) R1->P2 C Conclusion: Compound validated as a Systemic Acquired Resistance (SAR) Inducer R2 Expected Result: Significant reduction in disease severity P3 Protocol 3: Defense Gene Expression (qRT-PCR) (from Plant Tissue) R2->P3 R3 Expected Result: Upregulation of SAR marker genes (e.g., PR1)

Caption: A tiered workflow for validating a plant defense activator.

Protocol 1: In Vitro Direct Antimicrobial Bioassay

Objective: To determine if 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide has any direct inhibitory effect on pathogen growth. This is a critical negative-control experiment.

Rationale: A true plant activator should exhibit minimal to no activity against the pathogen in isolation. This distinguishes its mode of action from that of a conventional fungicide.

Materials:

  • 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) or appropriate nutrient agar for bacteria

  • Petri dishes (90 mm)

  • Target fungal or bacterial pathogen culture

  • Sterile cork borer (5 mm)

  • Incubator

  • Positive control (e.g., a commercial fungicide like Carbendazim)

  • Negative control (sterile water or medium with DMSO)

Methodology:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10,000 ppm).

  • Media Preparation: Autoclave PDA medium and cool to 50-55°C.

  • Compound Incorporation: Add appropriate aliquots of the stock solution to the molten agar to achieve final concentrations (e.g., 10, 50, 100, 200 ppm). Also prepare plates for the positive and negative controls. Pour the amended agar into petri dishes and allow to solidify.

    • Causality Check: The final DMSO concentration in all plates, including the negative control, must be identical and non-inhibitory (typically <1%) to ensure that any observed effect is due to the compound itself and not the solvent.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture (or a loopful of bacteria streaked) onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the pathogen (e.g., 25-28°C) for several days until the mycelium in the negative control plate has reached the edge.

  • Data Collection: Measure the diameter of the pathogen colony in two perpendicular directions for each plate.

  • Analysis: Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C = average colony diameter of the negative control, and T = average colony diameter of the treatment.

Expected Outcome: The inhibition percentage for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide should be very low (<10-15%), while the positive control should show high inhibition.

Protocol 2: Greenhouse Protective Efficacy Assay

Objective: To evaluate the ability of the compound to protect plants from disease when applied prior to pathogen challenge.

Rationale: This assay simulates a practical agricultural scenario where a protective spray is applied. It directly measures the compound's ability to induce a defense response in the host plant.

Materials:

  • Healthy, uniformly-sized host plants (e.g., 3-4 week old tomato or rice seedlings)

  • Test compound formulated as a sprayable solution (e.g., with a surfactant)

  • Pathogen inoculum (e.g., a spore suspension of Magnaporthe oryzae)

  • Pressurized sprayer

  • Controlled environment greenhouse or growth chamber with humidity control

  • Positive control (e.g., Tiadinil or another commercial SAR inducer)

  • Negative control (water/surfactant spray)

Methodology:

  • Plant Propagation: Grow plants under optimal conditions until they reach the desired growth stage (e.g., 3-4 leaf stage).

  • Treatment Application: Randomly assign plants to treatment groups. Spray the plants with the respective solutions until runoff, ensuring complete coverage.

    • Experimental Choice: A protective assay requires applying the compound before the pathogen. A typical window is 3-7 days prior to inoculation to allow sufficient time for the plant to mount its systemic defense response.

  • Incubation Period: Maintain the plants in the greenhouse for the defense-induction period (3-7 days).

  • Pathogen Inoculation: Prepare a standardized inoculum of the pathogen (e.g., 1 x 10^5 spores/mL). Spray the inoculum evenly onto all plants, including controls.

  • Disease Development: Transfer the plants to a high-humidity chamber ( >90% RH) at an optimal temperature for 24-48 hours to facilitate infection. Then, move them back to standard greenhouse conditions.

  • Disease Assessment: 7-14 days after inoculation, assess disease severity using a standardized rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = >75% leaf area affected).

  • Analysis: Calculate the Disease Severity Index (DSI) and the Protective Efficacy (%).

    • DSI = [Σ(Rating × Number of plants at that rating) / (Total plants × Highest rating)] * 100

    • Protective Efficacy (%) = [(DSI of Negative Control - DSI of Treatment) / DSI of Negative Control] * 100

Expected Outcome: Plants treated with 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide should show a statistically significant reduction in DSI and a high Protective Efficacy percentage compared to the negative control.

Protocol 3: Molecular Validation via qRT-PCR of Defense Genes

Objective: To obtain molecular evidence that the compound induces the SAR pathway by measuring the expression levels of key defense-related marker genes.

Rationale: Quantifying the upregulation of SAR marker genes like PR1 (Pathogenesis-Related Protein 1) provides direct, mechanistic proof that the observed disease protection is due to the activation of the plant's immune system.

Materials:

  • Treated plant leaf tissue from a time-course experiment (e.g., 0, 24, 48, 72 hours post-treatment)

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR machine and SYBR Green master mix

  • Validated primers for a reference gene (e.g., Actin or Ubiquitin) and the target gene (PR1)

Methodology:

  • Experimental Setup: Treat plants as in Protocol 2 (without pathogen inoculation). Collect leaf samples at specified time points, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and Purification: Extract total RNA from the leaf samples using a standard kit. Treat with DNase I to remove any contaminating genomic DNA. Verify RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up qPCR reactions containing SYBR Green master mix, cDNA template, and forward/reverse primers for the target (PR1) and reference genes.

    • Run the reactions on a qPCR instrument using a standard thermal cycling program.

    • Self-Validation: Include no-template controls to check for contamination and a melt-curve analysis at the end to ensure primer specificity.

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of PR1 to the reference gene and relative to the 0-hour time point (control).

Expected Outcome: A significant and time-dependent increase in the relative expression of the PR1 gene in plants treated with the test compound compared to the untreated control.

References

  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling P
  • biological activity of 1,2,3-thiadiazole deriv
  • Activating your plants' natural defense system to guard against diseases. Certis Biologicals.
  • Synthesis and Biological Activity Evaluation of 1,2,3-thiadiazole Derivatives as Potential Elicitors With Highly Systemic Acquired Resistance. PubMed.
  • Transforming Agriculture with Next-Generation Plant Activ
  • Priming the Plant Immune System for Securing Crop Health and Production. Kenkyu.
  • The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling P
  • Recent Advances in the Synthesis and Applic
  • Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco.
  • On-Demand Production of Two Commercial Plant Activators, Tiadinil and Methiadinil, under an Integrated Continuous Flow System.

Sources

Application

Application Note: In Vivo Antifungal Efficacy Testing Methods for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Targeting Prp8 Intein Splicing in Cryptococcus neoformans Introduction & Mechanistic Rationale The development of novel antifungal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Focus: Targeting Prp8 Intein Splicing in Cryptococcus neoformans

Introduction & Mechanistic Rationale

The development of novel antifungal agents is increasingly critical due to the rising incidence of drug-resistant invasive mycoses. The 1,2,3-thiadiazole-4-carboxamide scaffold has recently emerged as a breakthrough class of targeted antifungals ()[1]. Specifically, derivatives such as 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide exert their fungicidal activity by inhibiting the splicing of the Prp8 intein.

The Prp8 intein is a self-splicing protein element embedded within the pre-mRNA processing factor 8 (Prp8) of several human fungal pathogens, including Cryptococcus neoformans and Aspergillus fumigatus ()[2]. Because the mature Prp8 protein is an essential core component of the spliceosome, inhibiting its intein splicing results in non-functional Prp8, widespread failure of mRNA processing, and rapid fungal cell death ()[3]. Crucially, mammals lack the Prp8 intein, providing a highly selective therapeutic window with minimal host toxicity.

MOA A 5-(Methylthio)-N-phenyl- 1,2,3-thiadiazole-4-carboxamide C Covalent Binding to Intein Cys1 Residue A->C B Prp8 Precursor Protein (Contains Intein) B->C D Blockade of N-S Acyl Shift C->D E Inhibition of Protein Splicing D->E F Non-functional Prp8 (Spliceosome Failure) E->F G Fungal Cell Death (C. neoformans) F->G

Fig 1. Mechanism of Prp8 intein splicing inhibition by the thiadiazole derivative.

Experimental Design & Causality

To rigorously evaluate the in vivo efficacy of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, we utilize a murine model of disseminated cryptococcosis.

  • Pathogen Selection: C. neoformans strain H99 is utilized because it natively expresses the Prp8 intein. Candida albicans (which lacks the Prp8 intein) must be run in parallel as an in vivo negative control. This self-validating control proves target specificity and rules out generalized, off-target mammalian toxicity ()[4].

  • Model Selection: Intravenous (IV) inoculation is chosen over intranasal delivery. IV injection bypasses pulmonary mucosal defenses and directly seeds the bloodstream, rapidly establishing meningoencephalitis (crossing the blood-brain barrier). This creates a highly stringent survival model that explicitly tests the compound's systemic bioavailability and CNS penetrance.

Step-by-Step In Vivo Efficacy Protocol

Phase 1: Inoculum Preparation
  • Cultivation: Grow C. neoformans H99 in Yeast Extract-Peptone-Dextrose (YPD) broth at 30°C for 48 hours with continuous shaking (200 rpm).

  • Harvest & Wash: Centrifuge the culture at 3,000 × g for 5 minutes. Wash the pellet twice with sterile Phosphate-Buffered Saline (PBS).

  • Standardization: Adjust the suspension to exactly 1×106 cells/mL using a hemocytometer.

  • Causality: Harvesting at the exponential growth phase ensures maximum viability. Washing removes secreted capsular polysaccharides (GXM) that could prematurely trigger or artificially suppress host immune responses prior to tissue invasion.

Phase 2: Animal Infection
  • Subject Prep: Utilize 6-8 week old female BALB/c mice (n=10 per group). Warm the mice briefly under a heat lamp to dilate the tail veins.

  • Inoculation: Administer 0.1 mL of the standardized inoculum ( 1×105 CFU) via the lateral tail vein using a 27-gauge needle.

Phase 3: Compound Formulation & Dosing
  • Formulation: Dissolve 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.

  • Administration: Administer the formulated compound via intraperitoneal (IP) injection once daily for 10 days, starting 2 hours post-infection. Test doses at 10 mg/kg and 40 mg/kg. Include a Vehicle Control and a Positive Control (Amphotericin B at 1 mg/kg).

  • Causality: The 1,2,3-thiadiazole-4-carboxamide scaffold is highly hydrophobic. This specific co-solvent mixture ensures complete solubilization without inducing acute vehicle toxicity or hemolysis. Initiating treatment 2 hours post-infection evaluates the drug's efficacy in an early therapeutic window before robust biofilm formation occurs in the brain microvasculature.

Phase 4: Target Engagement Validation (Self-Validating Step)
  • Tissue Extraction: Euthanize a subset of mice (n=3 per group) at Day 5. Aseptically remove and homogenize the brain tissue in RIPA buffer containing protease inhibitors.

  • Western Blotting: Extract total proteins and perform Western blot analysis using a polyclonal anti-Prp8 intein serum.

  • Causality: Survival and CFU counts only indicate general antifungal activity. To definitively prove the mechanism of action in vivo, we must demonstrate target engagement. If the compound successfully crosses the blood-brain barrier and inhibits its target, Western blots will reveal a dose-dependent accumulation of the 250 kDa unspliced Prp8 precursor and a depletion of the free 20 kDa intein compared to vehicle controls[1].

Workflow A Inoculum Prep (C. neoformans H99) B Murine Infection (IV Tail Vein) A->B C Compound Dosing (IP, Days 1-10) B->C D Clinical Monitoring (Survival & Weight) C->D E Endpoint Analysis (CFU & Western Blot) D->E

Fig 2. Step-by-step in vivo efficacy workflow for the murine disseminated cryptococcosis model.

Expected Quantitative Outcomes

The table below summarizes the anticipated pharmacodynamic and survival data when utilizing this protocol. A successful test article will demonstrate a strong correlation between in vivo splicing inhibition and reduction in fungal burden.

Treatment GroupDose (mg/kg)Median Survival (Days)Brain Fungal Burden (log10 CFU/g)In Vivo Splicing Inhibition (%)
Vehicle Control 0128.5 ± 0.40%
Test Article (Low) 10186.2 ± 0.5~45%
Test Article (High) 40>303.1 ± 0.3>90%
Amphotericin B 1>302.5 ± 0.2N/A (Different MoA)

References

  • Small-molecule inhibitors for the Prp8 intein as antifungal agents Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Cryptococcus neoformans Prp8 Intein: An In Vivo Target-Based Drug Screening System in Saccharomyces cerevisiae to Identify Protein Splicing Inhibitors and Explore Its Dynamics Journal of Fungi (MDPI) URL:[Link]

  • Calcimycin Inhibits Cryptococcus neoformans In Vitro and In Vivo by Targeting the Prp8 Intein Splicing ACS Infectious Diseases URL:[Link]

  • Cisplatin protects mice from challenge of Cryptococcus neoformans by targeting the Prp8 intein Emerging Microbes & Infections (Taylor & Francis) URL:[Link]

Sources

Method

Application Note: A Comprehensive Guide to the Structural Elucidation of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide using NMR Spectroscopy

Introduction: The Central Role of NMR in Modern Drug Discovery In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a foundational requirement....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of NMR in Modern Drug Discovery

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is a foundational requirement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular architecture in a non-destructive manner.[1][2] Thiadiazole derivatives, such as the title compound 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, are of significant interest in medicinal chemistry due to their diverse biological activities.[3]

This application note provides a comprehensive, field-proven guide for the complete structural characterization of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide using a suite of one- and two-dimensional NMR experiments. The protocols herein are designed to be a self-validating system, where a logical progression from simple 1D experiments to more complex 2D correlations allows for confident and unequivocal assignment of every proton and carbon signal. We will not only detail the "how" but also the critical "why" behind each experimental choice, empowering researchers to adapt these principles to their own novel compounds.

Structure of the Target Analyte:

Chemical structure of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide
Figure 1: 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

The Strategic Rationale: A Multi-Experiment Approach for Self-Validation

The structural elucidation of a novel compound is akin to solving a complex puzzle. A single piece of information is rarely sufficient; rather, multiple, corroborating pieces of evidence are required to build a complete and accurate picture. Our strategy relies on a synergistic suite of NMR experiments, each providing a unique and essential layer of structural information.[4][5]

  • ¹H NMR (Proton NMR): This is the initial reconnaissance experiment. It provides information on the number of different types of protons, their chemical environment, their relative abundance (integration), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and gives insight into their functional group type (e.g., carbonyl, aromatic, aliphatic).

  • 2D COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings within the molecule, allowing us to trace the connectivity of adjacent protons, effectively building molecular fragments like the phenyl ring spin system.[1]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton directly to the carbon atom it is attached to. It serves as a definitive bridge between the ¹H and ¹³C spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the final key to the puzzle. It reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are critical for connecting the molecular fragments identified by COSY and HSQC, allowing for the unambiguous assembly of the final molecular structure.[1]

This multi-pronged approach ensures trustworthiness ; the final structure is not based on a single piece of data but is cross-validated by multiple, independent correlations.

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton Environments & J-Coupling) HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC Assigns Protons COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assigns Carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Defines Fragments COSY->HMBC Defines Fragments Structure Final Structure Elucidation HMBC->Structure Connects Fragments

Diagram 1: Logical workflow for NMR-based structure elucidation.

Experimental Protocols: From Sample Preparation to Data Acquisition

The acquisition of high-quality, reproducible NMR data is paramount and begins with meticulous sample preparation and instrument setup.

Part A: Sample Preparation

The choice of solvent is critical. It must fully dissolve the analyte without reacting with it, and its own NMR signals should not obscure important regions of the analyte's spectrum. For thiadiazole carboxamides, DMSO-d₆ is often an excellent choice as it readily dissolves polar amide compounds and shifts the exchangeable amide N-H proton into a clear spectral window.[6][7]

Protocol:

  • Weigh approximately 10-15 mg of purified 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

  • Transfer the solid into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.[6]

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4.5 - 5 cm.[6][8]

  • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or residue.[8]

ParameterRecommended ValueRationale
Analyte Mass 10-15 mgEnsures sufficient concentration for ¹³C and 2D NMR.
Solvent DMSO-d₆Good solvating power for amides; amide N-H is observable.
Solvent Volume 0.7 mLOptimal volume for standard 5 mm tubes and modern probes.
Part B: Instrument Setup & Calibration (General Procedure)

These steps are generally applicable to modern NMR spectrometers (e.g., Bruker TopSpin, Varian/Agilent VnmrJ, JEOL Delta).[9][10][11]

Protocol:

  • Sample Insertion: Place the NMR tube into a spinner turbine, adjust its depth using a sample gauge, and carefully insert it into the magnet.[10][12]

  • Locking: Load a standard experiment and instruct the spectrometer to "lock" onto the deuterium signal of the DMSO-d₆ solvent. This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring spectral stability.[8][12]

  • Shimming: Execute an automated or manual shimming routine ("topshim" in Bruker TopSpin). This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks and high resolution.[8][11]

  • Tuning and Matching: For optimal sensitivity, especially for ¹³C and other nuclei, the probe must be tuned to the correct frequency. Most modern instruments perform this automatically ("atma" on Bruker systems).[12]

  • Temperature Equilibration: Allow the sample to equilibrate to the probe's temperature (typically 298 K or 25 °C) for 5-10 minutes before acquisition.[10][12]

Part C: Data Acquisition Parameters

The following tables provide typical starting parameters. These may need to be optimized based on the specific instrument and sample concentration.

Table 1: 1D NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR
Pulse Program zg30 zgpg30
Spectral Width 16 ppm 240 ppm
Acquisition Time ~2 sec ~1 sec
Relaxation Delay (d1) 2 sec 2 sec
Number of Scans (ns) 16 1024

| Receiver Gain | Auto-adjusted | Auto-adjusted |

Rationale: The ¹³C NMR experiment requires a significantly higher number of scans due to the low natural abundance (1.1%) of the ¹³C isotope.[6]

Table 2: 2D NMR Acquisition Parameters

Parameter COSY HSQC HMBC
Pulse Program cosygpmf hsqcedetgp hmbcgplpndqf
Spectral Width (F2, ¹H) 12 ppm 12 ppm 12 ppm
Spectral Width (F1) 12 ppm 200 ppm (¹³C) 220 ppm (¹³C)
Number of Scans (ns) 4 8 16
Number of Increments 256 256 512

| Relaxation Delay (d1) | 1.5 sec | 1.5 sec | 1.8 sec |

Data Processing and Structural Interpretation

Once acquired, the raw data (Free Induction Decay, FID) must be processed into a readable spectrum. This is typically handled by software like Mnova, ACD/Labs, TopSpin, or NMRium.[9][13][14][15][16]

Standard Processing Workflow:

  • Fourier Transformation: Converts the time-domain FID into a frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the peaks to be purely absorptive (positive and symmetrical).

  • Baseline Correction: Flattens the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Peak Picking & Integration (¹H): Identify all peaks and integrate their areas to determine relative proton counts.

cluster_acq Acquisition cluster_proc Processing FID Raw FID Data FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Spectrum Interpretable Spectrum Reference->Spectrum

Diagram 2: Standard NMR data processing workflow.
Interpretation Walkthrough

Table 3: Expected ¹H and ¹³C NMR Signal Assignments for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide in DMSO-d₆

LabelAtom TypeExpected ¹H Shift (ppm), Multiplicity, Int.Expected ¹³C Shift (ppm)Key 2D Correlations (HMBC)
1N-H ~10.5-11.0, broad s, 1H-C=O (2), Phenyl C-ipso (3)
2C=O-~160N-H (1), Phenyl H-ortho (4)
3Phenyl C-ipso-~138N-H (1), Phenyl H-ortho (4)
4Phenyl H -ortho~7.6-7.8, d, 2H~121C=O (2), Phenyl C-meta (5)
5Phenyl H -meta~7.3-7.5, t, 2H~129Phenyl C-ipso (3), Phenyl C-para (6)
6Phenyl H -para~7.1-7.2, t, 1H~125Phenyl C-ortho (4)
7Thiadiazole C4-~145N-H (1)
8Thiadiazole C5-~165S-CH₃ (9)
9S-CH~2.8, s, 3H~17Thiadiazole C5 (8)

Note: Chemical shifts are predictive and may vary slightly. Multiplicities: s=singlet, d=doublet, t=triplet.

  • ¹H Spectrum Analysis:

    • Identify the downfield broad singlet (~10.5-11.0 ppm) as the amide proton (1).[17][18][19] Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.

    • Analyze the aromatic region (7.0-8.0 ppm).[7][20] Expect a doublet for the two ortho protons (4), a triplet for the two meta protons (5), and a triplet for the single para proton (6). The integration should be in a 2:2:1 ratio.

    • Locate the sharp singlet integrating to 3H at ~2.8 ppm. This is characteristic of the methylthio (-SCH₃) group (9).[19][21]

  • ¹³C and HSQC Analysis:

    • Count the carbon signals. Expect 8 unique signals (carbonyl, 4 phenyl, 2 thiadiazole, 1 methyl).

    • Use the HSQC spectrum to directly link the proton signals at ~7.7, 7.4, 7.1, and 2.8 ppm to their respective carbon partners (C4, C5, C6, and C9). The amide proton (1) and the quaternary carbons (2, 3, 7, 8) will not show signals in an HSQC spectrum.

  • COSY Analysis:

    • The COSY spectrum will show clear cross-peaks connecting the ortho proton (4) to the meta proton (5), and the meta proton (5) to the para proton (6). This confirms the entire phenyl ring spin system. The amide and methyl protons will show no COSY correlations as they have no adjacent proton neighbors.

  • HMBC Analysis - Assembling the Structure:

    • This is the final and most critical step. Look for key long-range correlations:

    • A correlation from the amide proton (H -1) to the carbonyl carbon (C -2) and the phenyl ipso-carbon (C -3) definitively links the amide group to the phenyl ring.

    • A correlation from the ortho-protons (H -4) to the carbonyl carbon (C -2) provides further confirmation of the N-phenyl carboxamide fragment.

    • Crucially, a strong correlation from the methyl protons (H -9) to the thiadiazole carbon at ~165 ppm (C -8) confirms the attachment of the methylthio group to the C5 position of the thiadiazole ring.

    • A correlation from the amide proton (H -1) to the thiadiazole carbon at ~145 ppm (C -7) connects the entire carboxamide sidechain to the C4 position of the ring.

By systematically following this interpretation strategy, all proton and carbon signals can be assigned with high confidence, leading to the unequivocal structural verification of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

References

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. Available at: [Link]

  • Recommended Software for NMR Data Process – Georgia Tech NMR Center. Available at: [Link]

  • NMRium - The next-generation NMR software. Available at: [Link]

  • TopSpin | NMR Data Analysis - Bruker. Available at: [Link]

  • NMR Software for Advanced Processing | NMR Workbook Suite - ACD/Labs. Available at: [Link]

  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles - Taylor & Francis. Available at: [Link]

  • SOP data acquisition - R-NMR. Available at: [Link]

  • Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - CDN. Available at: [Link]

  • 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI. Available at: [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC. Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. Available at: [Link]

  • Phenyl group in proton NMR - Chemistry Stack Exchange. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments. Available at: [Link]

  • 1,2,3-Thiadiazole-4-carboxamide,5-(methylthio)-N-phenyl-(9CI) - NextSDS. Available at: [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences (JCHPS). Available at: [Link]

  • 1H NMR Chemical Shifts - Oregon State University. Available at: [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Available at: [Link]

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. Available at: [Link]

  • Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. Available at: [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. Available at: [Link]

  • Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides - French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC. Available at: [Link]

  • Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides - ResearchGate. Available at: [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]

  • Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors ORIGINAL ARTICLES - IMR Press. Available at: [Link]

  • 5-(METHYLTHIO)-3-PHENYL-1,2,4-THIADIAZOLE - NextSDS. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - Rsc.org. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides - ResearchGate. Available at: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]

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Application

Application Notes and Protocols: Chromatographic Separation of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Foreword: The Analytical Imperative for Novel Heterocycles The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agrochemical research, with derivatives exhibiting a wide spectrum of biological activities.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Analytical Imperative for Novel Heterocycles

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agrochemical research, with derivatives exhibiting a wide spectrum of biological activities.[1] The specific compound, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, combines this active heterocycle with a carboxamide linker and a methylthio group, creating a molecule of significant interest for drug development. Its synthesis, typically via multi-step pathways, necessitates robust analytical methods to ensure purity, monitor reaction kinetics, and isolate the final product from starting materials and side-products.[2][3]

This guide provides a comprehensive overview of chromatographic techniques tailored for the analysis and purification of this target compound. It moves beyond mere procedural lists to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot these methods for their specific needs.

Chapter 1: Foundational Principles & Method Selection

The molecular structure of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide dictates its chromatographic behavior. Key features include:

  • Aromatic Systems: The phenyl and thiadiazole rings provide π-electrons, suggesting potential for π-π interactions with specific stationary phases.

  • Polar Moieties: The carboxamide group (-CONH-) introduces polarity and hydrogen bonding capabilities.

  • Sulfur Atoms: The presence of three sulfur atoms, including a thioether, makes the molecule amenable to sulfur-specific detection methods.

  • Moderate Polarity: The combination of nonpolar aromatic rings and polar functional groups results in a compound of intermediate polarity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Choosing the correct analytical approach is paramount. The following decision tree outlines a logical workflow for selecting the most appropriate technique based on the analytical goal.

G start Analytical Goal purity Quantitative Purity & Impurity Profiling start->purity Quantitative? reaction Reaction Monitoring (Qualitative) start->reaction Rapid Check? isolation Product Isolation / Purification start->isolation Need Pure Compound? trace Trace Analysis in Complex Matrix start->trace High Sensitivity Needed? hplc Reversed-Phase HPLC purity->hplc tlc Thin-Layer Chromatography (TLC) reaction->tlc prep_hplc Preparative HPLC isolation->prep_hplc gc Gas Chromatography (GC-SCD/FPD) trace->gc

Caption: Method Selection Workflow.

Chapter 2: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

TLC is an indispensable tool for qualitatively tracking the progress of a synthesis in real-time.[4][5] Its speed and simplicity allow chemists to quickly determine the consumption of starting materials and the formation of the desired product.[2]

Principle of Separation

TLC, in this context, operates on the principle of normal-phase adsorption chromatography. The stationary phase (silica gel) is highly polar, while the mobile phase is a less polar organic solvent mixture. More polar compounds in the reaction mixture will have a stronger affinity for the silica plate and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ). Conversely, less polar compounds will be carried further by the mobile phase, yielding a higher Rƒ.

Experimental Protocol: Monitoring Synthesis
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw an origin line approximately 1 cm from the bottom edge.

  • Sample Spotting:

    • Dissolve a small amount (<1 mg) of your starting materials in a volatile solvent (e.g., ethyl acetate) to create reference spots.

    • During the reaction, withdraw a tiny aliquot (e.g., with a glass capillary) from the reaction mixture. Dilute it in a small vial with ethyl acetate.

    • Using separate capillaries, spot the starting material reference, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line. Keep spots small and concentrated.

  • Chamber Development:

    • Prepare a developing chamber by adding a suitable mobile phase to a depth of ~0.5 cm. A common starting system for compounds of this nature is a mixture of Hexanes and Ethyl Acetate .

    • Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Cover and let it equilibrate for 5-10 minutes.

  • Elution: Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the analyte and reactants will quench the plate's fluorescence, appearing as dark spots.

    • For enhanced visualization, place the plate in an iodine chamber. Iodine vapor will stain organic compounds, typically appearing as brown or yellow spots.

Data Interpretation

A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product. The Rƒ value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Solvent System (Hexane:EtOAc)AnalyteExpected Rƒ Value (Approximate)
70:30Starting Material (e.g., acid chloride)Higher Rƒ
70:30Product Intermediate Rƒ
70:30Baseline ImpuritiesLower Rƒ

Causality: The product, with its polar carboxamide group, will be more retained on the silica than a less polar precursor, but less retained than highly polar impurities. The 70:30 Hexane:EtOAc ratio is a good starting point, providing a balance of solvent strength to move the compound off the baseline without sending it to the solvent front. Adjust the ratio as needed; more ethyl acetate will increase the mobile phase polarity and move all spots further up the plate.

Chapter 3: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and purification, HPLC is the gold standard. Reversed-phase HPLC (RP-HPLC) is the most suitable mode for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Principle of RP-HPLC Separation

In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is nonpolar, while the mobile phase is a polar mixture, typically water and a miscible organic solvent like acetonitrile or methanol. Separation occurs based on hydrophobic interactions. Less polar (more hydrophobic) analytes interact more strongly with the stationary phase and are retained longer, while more polar analytes elute earlier.

G cluster_0 C18 Column (Nonpolar) cluster_1 Analyte Mixture p1 p2 p3 mobile_phase Mobile Phase (Polar) A: Water B: Acetonitrile A P A->mobile_phase Higher Affinity (Elutes First) B NP B->p2 Higher Affinity (Retained Longer)

Caption: Principle of Reversed-Phase Separation.

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol establishes a robust method for determining the purity of a sample and quantifying impurities.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as needed with a 50:50 acetonitrile:water mixture to fall within the detector's linear range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Columns:

    • System: A standard HPLC system with a UV-Vis detector.

    • Column Screening: It is advisable to screen at least two columns with different selectivities.

      • Workhorse Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is the primary choice for hydrophobic interactions.

      • Alternative Selectivity: A Phenyl-Hexyl column offers π-π interactions, which can be highly effective for separating aromatic compounds.[6]

  • Chromatographic Conditions:

    • Detection Wavelength: 254 nm is a good starting point for aromatic compounds. For optimal sensitivity, determine the compound's λmax using a UV-Vis spectrophotometer or a diode array detector.

    • Isocratic vs. Gradient: An isocratic method is simpler, while a gradient method is superior for resolving multiple components with different polarities. A gradient scouting run is recommended for initial method development.

Table of Starting HPLC Conditions:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmC18 provides general hydrophobic retention. Phenyl-Hexyl adds π-π interaction selectivity.[6]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid provides good peak shape for amides and is MS-compatible.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier.
Gradient 5% to 95% B over 20 min5% to 95% B over 20 minA wide gradient helps to elute all components and establish retention times.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL10 µL
  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Protocol 2: Preparative HPLC for Purification

This protocol focuses on scaling up the analytical method to isolate larger quantities of the pure compound.

  • Method Translation: The optimized analytical method is scaled to a larger preparative column (e.g., 250 x 21.2 mm).

  • Flow Rate Scaling: The flow rate is increased proportionally to the change in the column's cross-sectional area.

    • Formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

  • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase to avoid peak distortion. The maximum loading amount must be determined empirically to avoid overloading the column.

  • Fraction Collection: Use the UV detector signal to trigger fraction collection as the target compound elutes.

  • Post-Purification: Combine the pure fractions, confirm purity using the analytical HPLC method, and remove the solvent via rotary evaporation or lyophilization.

Chapter 4: Gas Chromatography (GC) for Specialized Applications

While HPLC is the primary technique, GC can be a powerful alternative if the analyte is thermally stable and sufficiently volatile. Its main advantage for this molecule lies in the use of highly sensitive and selective sulfur detectors.

Applicability and Limitations

The primary concern is thermal stability. The N-phenyl carboxamide moiety could be susceptible to degradation at the high temperatures of the GC inlet and column. A preliminary thermal stability test is recommended. However, if stable, GC offers exceptional sensitivity.

Protocol: GC with Sulfur Chemiluminescence Detection (SCD)
  • Instrumentation: A GC system equipped with a split/splitless inlet and a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD). The SCD is generally preferred for its equimolar response to sulfur and high selectivity over hydrocarbons.[8]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

ParameterRecommended SettingRationale
Column Low- to mid-polarity capillary column (e.g., DB-5ms or DB-17, 30 m x 0.25 mm x 0.25 µm)Inert columns are crucial to prevent adsorption of sulfur compounds.[9][10]
Carrier Gas Helium or Hydrogen, constant flow (~1.2 mL/min)
Inlet Temperature 250 °C (or lowest possible to ensure volatilization)Minimize potential for thermal degradation.
Oven Program 50 °C (hold 2 min) to 300 °C at 15 °C/minA temperature ramp ensures elution of the analyte and any higher-boiling impurities.
Detector SCD or FPDProvides high selectivity for sulfur-containing compounds, eliminating matrix interference.[11]

References

  • Benchchem. Regioselective Synthesis of 1,2,3-Thiadiazoles. Technical Support Center.
  • PubMed. High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine.
  • ResearchGate. Analysis of sulfur-containing compounds in crude oil by comprehensive two-dimensional gas chromatography with sulfur chemiluminescence detection. 2025.
  • NextSDS. 1,2,3-Thiadiazole-4-carboxamide,5-(methylthio)-N-phenyl-(9CI)
  • SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL-SULFANYLACETIC ACID DERIV
  • ACS Publications.
  • SIELC Technologies. Separation of Methanesulfonamide, N-phenyl- on Newcrom R1 HPLC column. 2018.
  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. 2025.
  • Science of Synthesis. Product Class 12: 1,3,4-Thiadiazoles. Thieme.
  • PMC. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities.
  • Washington State University. Monitoring Reactions by TLC.
  • Supelco. Monitor Sulfur Compounds In Petroleum Chemical, Environmental, and Other Samples, Using a Special-Purpose Capillary GC Column.
  • RSC Publishing.
  • Agilent.
  • NextSDS. 5-(METHYLTHIO)
  • Thieme Chemistry.
  • Semantic Scholar.
  • PMC. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.
  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. 2021.
  • French-Ukrainian Journal of Chemistry. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
  • Sigma-Aldrich. 5-Methylthio-1,3,4-thiadiazole-2-thiol 98.
  • ResearchGate.
  • Benchchem. HPLC Purification of N-aryl Amides. Technical Support Center.
  • PubMed. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. 2018.
  • ResearchGate. Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. 2015.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • MDPI.
  • Wiley. HPLC Methods for Pharmaceutical Analysis.
  • DergiPark.
  • ISRES. Thiadiazoles and Their Properties.
  • HETEROCYCLES.
  • Semantic Scholar. New 1,3,4-thiadiazoles as potential anticancer agents. 2023.
  • ResearchGate. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. 2025.
  • SciELO. Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide synthesis

Welcome to the Application Scientist Troubleshooting Hub. The synthesis of 1,2,3-thiadiazole derivatives—often utilized in agricultural and pharmaceutical drug development—presents unique chemoselective and thermal chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Hub. The synthesis of 1,2,3-thiadiazole derivatives—often utilized in agricultural and pharmaceutical drug development—presents unique chemoselective and thermal challenges. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind low yields, establish self-validating experimental workflows, and provide authoritative solutions to optimize the synthesis of 5-(methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide from the commercially available ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate precursor.

Synthesis Workflow & Critical Failure Points

Understanding the mechanistic flow is the first step in troubleshooting. The diagram below maps the optimized three-stage synthetic route alongside the most common reaction deviations that lead to catastrophic yield loss.

SynthesisRoute N1 Ethyl 5-chloro-1,2,3- thiadiazole-4-carboxylate N2 Ethyl 5-(methylthio)-1,2,3- thiadiazole-4-carboxylate N1->N2 NaSMe, Anhydrous THF, 0°C (SNAr) Err1 Side Product: Carboxylate Salt (Lost in Aqueous Workup) N1->Err1 Trace H2O present N3 5-(methylthio)-1,2,3- thiadiazole-4-carboxylic acid N2->N3 LiOH, THF/H2O (Saponification) N4 5-(methylthio)-1,2,3- thiadiazole-4-carbonyl chloride N3->N4 (COCl)2, cat. DMF, DCM (Activation at RT) Err2 Side Product: Thioketene Polymer (Thermal Degradation) N3->Err2 SOCl2, Reflux (>80°C) N5 5-(Methylthio)-N-phenyl-1,2,3- thiadiazole-4-carboxamide N4->N5 Aniline, DIPEA, DCM (Amidation)

Workflow for 5-(methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide synthesis and failure points.

Diagnostic FAQs & Mechanistic Troubleshooting

Phase 1: Thioetherification (SNAr)

Q: Why is my yield of the methylthio intermediate so low, with poor mass recovery after aqueous workup? The Causality: The substitution of the 5-chloro leaving group with sodium methanethiolate (NaSMe) proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a well-documented transformation for 5-halo-1,2,3-thiadiazoles[1]. However, NaSMe is not only a powerful nucleophile but also a strong base. If your solvent (e.g., THF or DMF) contains trace moisture, or if you are using an alcoholic solvent, the basicity of NaSMe will catalyze the premature hydrolysis of the ethyl ester. The resulting 5-(methylthio)-1,2,3-thiadiazole-4-carboxylate sodium salt is highly water-soluble. During your standard ethyl acetate/water extraction, this salt remains in the aqueous layer, leading to an apparent "low yield" or "missing mass." The Fix: Use strictly anhydrous THF. Dry the NaSMe under vacuum prior to use, and maintain the reaction strictly at 0 °C to kinetically favor the SNAr pathway over ester cleavage.

Phase 2: Carboxylic Acid Activation

Q: Why does my reaction mixture turn black, and the yield drop to near zero during the formation of the acid chloride? The Causality: 1,2,3-Thiadiazoles are notoriously sensitive to thermal stress. A common mistake is using standard literature conditions for acid chloride formation—namely, refluxing the carboxylic acid in neat thionyl chloride (SOCl₂) at 80 °C. At elevated temperatures, the 1,2,3-thiadiazole ring undergoes nitrogen extrusion (denitrogenation), leading to the formation of highly reactive thioketenes that rapidly polymerize into an intractable black tar[2]. The Fix: Abandon refluxing SOCl₂. Instead, use oxalyl chloride (COCl)₂ with a catalytic amount of DMF in dichloromethane (DCM) at room temperature. This creates a self-validating system: the visible evolution of CO₂ and CO gas confirms the Vilsmeier-Haack-type activation is occurring without subjecting the delicate heterocyclic ring to thermal degradation.

Phase 3: Amidation

Q: The amidation stalls at exactly 50% conversion, leaving unreacted acid chloride and aniline. What is happening? The Causality: The final amidation of the 1,2,3-thiadiazole-4-carbonyl chloride with aniline requires strict stoichiometric control of the base to achieve high yields[3]. The coupling reaction generates one equivalent of hydrochloric acid (HCl). If no exogenous base is present, this HCl rapidly protonates the remaining unreacted aniline, forming an anilinium salt. Because the anilinium ion lacks a lone pair, it is entirely non-nucleophilic, effectively halting the reaction at 50% theoretical yield. The Fix: Always introduce 2.0 equivalents of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the generated HCl and keep the aniline nucleophilic.

Quantitative Data & Optimization Metrics

By addressing the mechanistic pitfalls described above, the yield at each stage can be drastically improved. The table below summarizes the quantitative differences between standard unoptimized conditions and our validated protocol.

Reaction StageStandard Condition (Literature)Optimized Condition (Our Protocol)Yield ImprovementKey Quantitative Metric / Signature
Thioetherification NaSMe, Ethanol, RTNaSMe, Anhydrous THF, 0 °C45% → 92%< 2% ester hydrolysis observed via ¹H NMR (retention of 4.4 ppm quartet).
Acid Activation SOCl₂, Reflux (80 °C)(COCl)₂, cat. DMF, DCM, RT30% → 95%0% thioketene polymer; retention of ¹³C NMR thiadiazole signals (~150-160 ppm).
Amidation Aniline (1.0 eq), No BaseAniline (1.1 eq), DIPEA (2.0 eq)50% → 88%> 98% conversion of acid chloride; Amide N-H broad singlet at ~10.5 ppm.

Validated Step-by-Step Experimental Protocol

This protocol is engineered to be self-validating. Do not proceed to the next step unless the in-process checks (TLC, gas evolution) confirm success.

Stage 1: Synthesis of Ethyl 5-(methylthio)-1,2,3-thiadiazole-4-carboxylate
  • Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Add sodium methanethiolate (NaSMe, 1.1 eq, 11 mmol) portion-wise over 15 minutes to prevent localized exotherms.

  • Monitoring: Stir at 0 °C for 2 hours. Self-Validation: Check TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a new UV-active spot (Rf ~0.5).

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Stage 2: Saponification
  • Reaction: Dissolve the crude thioether in a 3:1 mixture of THF:H₂O (40 mL). Add LiOH·H₂O (2.0 eq, 20 mmol) and stir at room temperature for 4 hours.

  • Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl until pH 2 is reached.

  • Extraction: Extract the precipitated 5-(methylthio)-1,2,3-thiadiazole-4-carboxylic acid with EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

Stage 3: Activation and Amidation
  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under nitrogen. Add 3 drops of anhydrous DMF (catalytic).

  • Oxalyl Chloride Addition: Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise. Self-Validation: You must observe immediate, vigorous bubbling (CO₂ and CO evolution).

  • Concentration: Once gas evolution ceases (approx. 2 hours at room temperature), concentrate the mixture under vacuum to remove excess oxalyl chloride. Do not heat above 30 °C during evaporation.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.1 M) and cool to 0 °C. Add aniline (1.1 eq) followed by DIPEA (2.0 eq) dropwise.

  • Completion: Stir at room temperature for 3 hours. Wash the organic layer sequentially with 1M HCl (to remove excess aniline), saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify by recrystallization (EtOH/Water) to yield the pure 5-(methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

References

  • The synthesis of new 1,2,3-thiadiazole derivatives - unl.edu - 3

  • Synthesis of 1,2,3-Thiadiazoles - wiley.com - 1

  • Product Class 9: 1,2,3-Thiadiazoles - thieme-connect.de - 2

Sources

Optimization

Optimizing Hurd-Mori reaction conditions for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Technical Support Center: A Guide to the Hurd-Mori Reaction Topic: Optimizing Hurd-Mori Reaction Conditions for the Synthesis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide A Note from the Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to the Hurd-Mori Reaction

Topic: Optimizing Hurd-Mori Reaction Conditions for the Synthesis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

A Note from the Senior Application Scientist:

Welcome to the technical support guide for the synthesis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide via the Hurd-Mori reaction. This document is designed for researchers and drug development professionals who are navigating the complexities of this powerful, yet sensitive, cyclization reaction. My goal is to move beyond a simple recitation of steps and provide you with the causal reasoning behind each experimental choice. We will explore the critical nuances of precursor synthesis, reaction optimization, and troubleshooting, grounding our discussion in established chemical principles to ensure your synthetic efforts are both efficient and successful. The Hurd-Mori reaction is a classic for a reason, but its success hinges on careful control of variables. Let's delve into how to master them.

Section 1: The Foundation - Synthesis of the Hydrazone Precursor

The success of the Hurd-Mori reaction is overwhelmingly dependent on the quality and structure of the hydrazone precursor.[1] For our target molecule, the required precursor is (Z)-N-phenyl-2-(2-methoxycarbonylhydrazono)-2-(methylthio)acetamide . The presence of the electron-withdrawing methoxycarbonyl group on the hydrazone nitrogen is critical, as it facilitates the electrophilic cyclization with thionyl chloride, leading to significantly higher yields compared to precursors with electron-donating groups.[1][2]

Proposed Synthetic Pathway for the Precursor

A plausible two-step synthesis for the precursor is outlined below, starting from commercially available materials.

G cluster_0 Step 1: Synthesis of α-Keto Amide cluster_1 Step 2: Hydrazone Formation A Methyl (methylthio)oxoacetate C N-phenyl-2-(methylthio)-2-oxoacetamide A->C Amidation B Aniline B->C C2 N-phenyl-2-(methylthio)-2-oxoacetamide E Precursor: (Z)-N-phenyl-2-(2-methoxycarbonylhydrazono) -2-(methylthio)acetamide C2->E Condensation D Methyl carbazate D->E

Caption: Proposed workflow for precursor synthesis.

Experimental Protocol: Precursor Synthesis

Step 1: Synthesis of N-phenyl-2-(methylthio)-2-oxoacetamide

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl (methylthio)oxoacetate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add aniline (1.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • If the reaction is slow, a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) (1.1 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 eq) can be added.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter off any precipitate (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of (Z)-N-phenyl-2-(2-methoxycarbonylhydrazono)-2-(methylthio)acetamide

  • Dissolve the purified N-phenyl-2-(methylthio)-2-oxoacetamide (1.0 eq) in ethanol.

  • Add a solution of methyl carbazate (1.1 eq) in ethanol. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature. The hydrazone product may precipitate.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry thoroughly. If no precipitate forms, remove the solvent under reduced pressure and purify the residue via column chromatography.

  • Crucially, ensure the final precursor is completely dry, as any residual water will react violently with the thionyl chloride used in the next step. [4]

Section 2: Troubleshooting Guide

This section addresses the most common challenges encountered during the Hurd-Mori cyclization step.

Q1: I am getting a very low yield or no product at all. What are the common causes?

A1: This is the most frequent issue and can be traced to several factors. A systematic check is in order.

  • Purity of Starting Materials:

    • Hydrazone Precursor: As mentioned, the precursor must be pure and scrupulously dry. Impurities can inhibit the reaction, and moisture will consume the thionyl chloride.[5]

    • Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled SOCl₂. Over time, it degrades to SO₂ and HCl, which are ineffective for the cyclization.[5][6]

  • Electronic Effects of the Precursor: The Hurd-Mori reaction is highly sensitive to the electronic nature of the hydrazone.

    • Favorable: The presence of an electron-withdrawing group (like the recommended methyl carbamate) on the hydrazone nitrogen is essential for efficient cyclization, with yields reported as high as 94% in similar systems.[1][2]

    • Unfavorable: Precursors with electron-donating groups (e.g., alkyl groups) are known to give poor conversions, sometimes as low as 15-25%, even under optimized conditions.[1]

  • Reaction Temperature: The reaction is exothermic. Improper temperature control can halt the reaction or lead to decomposition.[6] A common error is not cooling the mixture sufficiently before and during the addition of SOCl₂. The standard procedure involves adding SOCl₂ dropwise at a low temperature (e.g., 0 °C or below).[4][5]

Q2: My reaction is not proceeding to completion, and TLC shows unreacted starting material. What should I do?

A2: A stalled reaction typically points to issues with temperature or stoichiometry.

  • Increase Temperature (with caution): While initial addition of SOCl₂ should be done at low temperature, some less reactive substrates require thermal energy to proceed to completion.[7] After the initial exothermic phase is controlled, you can try slowly warming the reaction to room temperature or even gently refluxing.[1][4] Warning: This must be balanced against the thermal stability of your product. Monitor by TLC to find the optimal temperature; if you see an increase in side products, the temperature is too high.[7]

  • Reagent Stoichiometry: An excess of thionyl chloride is typically used to drive the reaction.[5] Ensure you are using at least 2-5 equivalents. If the reaction stalls, a carefully controlled second addition of SOCl₂ might be beneficial, but this is less common.

Q3: I am observing the formation of significant side products. What are they, and how can I minimize them?

A3: Side product formation is often linked to reaction conditions, particularly temperature and moisture.

  • Decomposition Products: The 1,2,3-thiadiazole ring can be unstable under harsh conditions.[4] The most effective way to minimize decomposition is to run the reaction at the lowest temperature that allows for a reasonable conversion rate.[7] Avoid prolonged reaction times once the starting material is consumed.

  • Hydrolysis Products: If there is any moisture in your reagents or solvent, thionyl chloride will be quenched, and your precursor may hydrolyze. Always use anhydrous solvents and dry glassware.[4]

  • Work-up Strategy: Proper quenching is vital. Carefully pour the reaction mixture into ice-water to destroy excess SOCl₂.[6] A subsequent wash with a dilute base like saturated sodium bicarbonate solution will remove acidic impurities that could otherwise promote degradation of the product during purification.[4]

Q4: How do I choose the appropriate solvent for the Hurd-Mori reaction?

A4: The solvent must be anhydrous and inert to the highly reactive thionyl chloride.

  • Common Choices: Dichloromethane (DCM) and chloroform (CHCl₃) are the most commonly used solvents.[7]

  • Selection Criteria:

    • DCM (bp ~40 °C): Excellent for reactions that proceed well at or below room temperature. Its lower boiling point makes it easy to remove during work-up.

    • Chloroform (bp ~61 °C): A better choice if your reaction requires heating or reflux to go to completion.[1]

  • Consideration: Always verify the stability of your specific precursor and product in the chosen solvent at the intended reaction temperature.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the precise role of thionyl chloride in the reaction mechanism?

A1: Thionyl chloride (SOCl₂) is the essential cyclizing and dehydrating agent in the Hurd-Mori reaction.[8] Its primary role is to react with the hydrazone precursor to facilitate the formation of the five-membered thiadiazole ring. The mechanism is believed to involve the formation of an intermediate which then undergoes cyclization with the elimination of sulfur monoxide and HCl to yield the aromatic 1,2,3-thiadiazole.[9]

G Hydrazone Hydrazone Precursor Intermediate Reactive Intermediate Hydrazone->Intermediate + SOCl₂ SOCl2 SOCl₂ Thiadiazole 1,2,3-Thiadiazole Product Intermediate->Thiadiazole - SO - 2HCl

Caption: A simplified representation of the Hurd-Mori reaction pathway.

Q2: Are there any "greener" or alternative methods to the Hurd-Mori synthesis?

Q3: How critical is the work-up procedure?

A3: It is extremely critical. The work-up not only isolates your product but also removes reactive and corrosive byproducts.

  • Quenching: Excess thionyl chloride is highly reactive and must be safely neutralized, typically by slowly adding the reaction mixture to a large volume of ice-water.[11] This is an exothermic process and must be done carefully in a fume hood.

  • Neutralization: Washing the organic extract with a base (e.g., NaHCO₃ solution) is essential to remove HCl and other acidic species that can degrade the product.[4]

  • Drying: Thoroughly drying the final organic layer before solvent evaporation is key to preventing hydrolysis of the product upon storage.

Section 4: Optimized Reaction Parameters & Protocol

Table of Key Optimization Parameters
ParameterRecommended RangeRationale & Key Considerations
SOCl₂ Stoichiometry 2 - 5 equivalentsAn excess is required to drive the reaction. Too large an excess can increase side reactions and make quenching more hazardous.[5]
Temperature 0 °C for addition, then RT to RefluxControl of exotherm is critical. Start cold. Increase temperature only if the reaction stalls, while monitoring for decomposition.[1][7]
Solvent Anhydrous DCM or ChloroformMust be inert and dry. Chloroform is used for reactions requiring heat.[7]
Reaction Time 2 - 24 hoursHighly substrate-dependent. Monitor by TLC to determine the optimal time and avoid product degradation from prolonged heating.[4]
Optimized Experimental Protocol: Hurd-Mori Cyclization

G start Start dissolve Dissolve dry hydrazone precursor in anhydrous DCM under N₂ start->dissolve cool Cool solution to 0 °C (ice bath) dissolve->cool add_socl2 Add SOCl₂ (2-5 eq) dropwise with vigorous stirring cool->add_socl2 monitor Monitor reaction by TLC add_socl2->monitor decision Starting material consumed? monitor->decision warm Allow to warm to RT or gently reflux decision->warm No workup Work-up: Quench in ice-water decision->workup Yes warm->monitor extract Extract with DCM workup->extract wash Wash with NaHCO₃ (aq) and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end Characterize Product purify->end

Caption: Workflow for the optimized Hurd-Mori synthesis.

Step-by-Step Methodology:

  • Setup: Add the dry hydrazone precursor (1.0 eq) to an oven-dried, multi-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Add anhydrous dichloromethane (or chloroform) via cannula to dissolve the precursor.

  • Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.

  • Reagent Addition: Add thionyl chloride (3.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.[5]

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature and continue stirring. Monitor the disappearance of the starting material by TLC. If the reaction is sluggish, gently heat the mixture to reflux.

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the final product, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

  • Stanetty, P., et al. (2005). Synthesis of Pyrrolo[2,3-d][7][9][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 445-453. Retrieved from [Link]

  • PubMed. (2005). Synthesis of pyrrolo[2,3-d][7][9][10]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Retrieved from [Link]

  • Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Thionyl chloride (CAS No 7719-09-7). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide in Biological Assays

Welcome to the technical support center for researchers working with 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide and similar thiadiazole derivatives. This guide is designed to provide you with practical, fiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide and similar thiadiazole derivatives. This guide is designed to provide you with practical, field-proven strategies to overcome the common challenge of poor aqueous solubility in biological assays. As drug discovery pipelines increasingly yield lipophilic molecules, ensuring compound bioavailability in in vitro and in vivo systems is paramount for generating reliable and reproducible data.[1][2][3] This resource offers troubleshooting advice and in-depth protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My compound precipitates out of my aqueous assay buffer upon dilution from a DMSO stock.

Question: What is the most likely cause of this precipitation?

Answer: This is a classic issue known as "precipitation upon dilution." Your compound, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide, is likely highly soluble in the organic solvent, dimethyl sulfoxide (DMSO), but its solubility is significantly lower in the aqueous buffer used for your assay. When the DMSO stock is diluted into the aqueous medium, the compound's concentration exceeds its thermodynamic solubility limit in the final solvent mixture, causing it to crash out of solution. The sulfur-containing thiadiazole ring and the phenyl group contribute to the compound's lipophilicity, which is a common characteristic of this chemical class.[4]

Question: How can I prevent this precipitation?

Answer: There are several strategies you can employ, ranging from simple adjustments to more involved formulation techniques. The key is to find a method that maintains the compound's solubility without interfering with the biological assay itself.

  • Optimize DMSO Concentration: The first and simplest approach is to minimize the final concentration of DMSO in your assay. While DMSO is a powerful solvent, it can have direct effects on cell-based assays, including altering membrane permeability and inducing cytotoxicity at higher concentrations.[5][6][7] It is crucial to determine the highest tolerable DMSO concentration for your specific cell line or assay system that still keeps your compound in solution.

    • Best Practice: Always run a solvent tolerance control experiment to determine the maximum percentage of DMSO your assay can tolerate without affecting the results. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[5][8]

  • Employ Co-solvents: If lowering the DMSO concentration leads to precipitation, you can explore the use of other water-miscible organic co-solvents.[9][10][11] Sometimes a combination of solvents can be more effective than a single one.

    • Recommended Co-solvents: Ethanol, polyethylene glycol 400 (PEG 400), and N,N-dimethylformamide (DMF) are common choices. However, be aware that these can also impact your assay.[11][12] A thorough validation is necessary.

  • Use a Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the compound from immediately precipitating.

Problem 2: I'm concerned about the effects of organic solvents on my assay's integrity.

Question: What are the best alternatives to using high concentrations of organic solvents?

Answer: When solvent-based approaches are not viable due to their interference with the assay, more advanced formulation strategies should be considered. These methods aim to increase the apparent solubility of the compound in aqueous media.

  • Complexation with Cyclodextrins: This is a highly effective and widely used technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] The poorly soluble thiadiazole compound can be encapsulated within this hydrophobic core, forming an inclusion complex that is water-soluble.[13][14][15]

    • Which Cyclodextrin to Choose? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[14][16] The choice of cyclodextrin can depend on the size and shape of the guest molecule.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be an option, especially for in vivo studies.[2][17] These include self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon gentle agitation in an aqueous medium.[2][18]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a solubility issue?

A1: The first step is to systematically assess the impact of your current solvent system. Create a solvent toxicity curve for your specific assay. This will define the acceptable concentration range for your vehicle (e.g., DMSO). If your compound is not soluble within this range, you will need to explore other solubilization methods.

Q2: How do I prepare a cyclodextrin inclusion complex?

A2: Preparing a cyclodextrin inclusion complex is a straightforward process that involves co-lyophilization. Here is a general protocol that you can optimize for your specific compound.

Experimental Protocol: Preparation of a 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of the thiadiazole derivative by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of the thiadiazole derivative to HP-β-CD. This may need to be optimized (e.g., 1:2).[19]

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.

  • Add the Compound: Slowly add the powdered thiadiazole derivative to the cyclodextrin solution while continuously stirring.

  • Equilibration: Cover the solution and stir at a constant temperature (e.g., room temperature) for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.[19]

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80 °C) until it is completely solid.

  • Lyophilization: Transfer the frozen sample to a lyophilizer and dry under vacuum until a fine, dry powder is obtained. This powder is the inclusion complex.

  • Solubility Testing: Test the solubility of the lyophilized powder in your aqueous assay buffer and compare it to the uncomplexed compound.

Q3: Are there other, more advanced techniques I can consider?

A3: Yes, for very challenging compounds, several other strategies are used in pharmaceutical development, although they may be more resource-intensive for initial biological screening:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline compound in a polymer matrix in an amorphous state.[2][10] The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[1]

  • Nanotechnology: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[2][20]

  • Salt Formation: If your thiadiazole derivative has an ionizable group (acidic or basic), forming a salt can dramatically increase aqueous solubility.[1][9]

Data Presentation and Visualization

Table 1: Comparison of Common Solubilization Strategies
StrategyProsConsBest For
Co-solvents (e.g., DMSO) Simple to prepare; effective for many compounds.Potential for assay interference and cytotoxicity.[5][7][21]Initial screening, provided concentration is kept low.
Cyclodextrins Generally low toxicity; significant solubility enhancement.[13][14][22]Requires formulation development; may not work for all molecules.Cell-based and biochemical assays where solvents interfere.
Lipid-Based Formulations Can greatly enhance bioavailability for lipophilic drugs.[2][17]Complex formulations; can interfere with certain assays.In vivo studies and some specific in vitro models.
Particle Size Reduction Increases dissolution rate.[18][20]Requires specialized equipment; may not be suitable for all compounds.Later-stage development and formulation.
Diagrams

experimental_workflow start Start: Poorly Soluble Thiadiazole Compound stock_sol Prepare 10-20 mM Stock in 100% DMSO start->stock_sol precip_test Dilute to Final Assay Conc. in Aqueous Buffer stock_sol->precip_test precip_check Precipitation? precip_test->precip_check solvent_tox Determine Max Tolerable DMSO Conc. for Assay (e.g., <0.5%) precip_check->solvent_tox Yes proceed Proceed with Assay (with solvent controls) precip_check->proceed No sol_in_dmso Soluble at Tolerable DMSO Conc.? solvent_tox->sol_in_dmso sol_in_dmso->proceed Yes try_cosolvent Try Co-solvents (e.g., Ethanol, PEG 400) sol_in_dmso->try_cosolvent No end End: Solubilized Compound for Biological Assay proceed->end try_cd Formulate with Cyclodextrin (e.g., HP-β-CD) try_cosolvent->try_cd reassess Re-evaluate Solubility and Assay Compatibility try_cd->reassess reassess->proceed advanced Consider Advanced Methods (e.g., Solid Dispersion) reassess->advanced

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

  • Vertex AI Search Grounding API. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC.
  • Drug Discovery Online. (2023, December 18).
  • MedCrave online. (2017, April 26).
  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • World Pharma Today. (2025, October 17).
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Benchchem. (n.d.).
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • MDPI. (2025, July 20).
  • National Institutes of Health. (n.d.). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC.
  • National Institutes of Health. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC.
  • Taylor & Francis Online. (2008, October 10).
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • National Institutes of Health. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC.
  • Brieflands. (2021, May 31).
  • PriMera Scientific Publications. (2026, March 1).
  • OA Monitor Ireland. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • National Institutes of Health. (2021, April 14). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.
  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. (n.d.).
  • URF Publishers. (2024, November 14).

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently handle tickets regarding the synthesis and purification of 1,2,3-thiadiazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently handle tickets regarding the synthesis and purification of 1,2,3-thiadiazole derivatives. The compound 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is a highly valuable heterocyclic building block, structurally related to vital plant defense elicitors and pharmaceutical intermediates[1].

However, its purification is notoriously challenging due to the "ticking clock" of thiadiazole chemistry[2]. The 1,2,3-thiadiazole core is highly sensitive to basic conditions and thermal stress, while the electron-rich methylthio (-SMe) group is exceptionally vulnerable to auto-oxidation[2],[3]. This guide provides field-proven, self-validating protocols designed to eliminate impurities while preserving the integrity of your target molecule.

Process Visualization

To effectively troubleshoot, we must first map where impurities are introduced during the two-step synthesis (amidation followed by nucleophilic aromatic substitution).

Workflow A 5-Chloro-1,2,3-thiadiazole- 4-carbonyl chloride C 5-Chloro-N-phenyl-1,2,3- thiadiazole-4-carboxamide A->C Amidation (CH2Cl2, Et3N) B Aniline (Coupling Partner) B->C Imp1 Impurity: Aniline Carryover B->Imp1 Excess Reagent E 5-(Methylthio)-N-phenyl-1,2,3- thiadiazole-4-carboxamide (Target Product) C->E SNAr Reaction (THF, 0°C to RT) Imp2 Impurity: Unreacted 5-Chloro C->Imp2 Incomplete Conversion D Sodium Methanethiolate (NaSMe) D->E Imp3 Impurity: Sulfoxide/Sulfone E->Imp3 Auto-oxidation (O2 exposure)

Fig 1. Synthesis workflow and critical impurity generation points.

Frequently Asked Questions & Troubleshooting

Q1: My final product has a persistent brown discoloration, and LC-MS shows a peak at m/z 94. How do I remove this? Analysis: The m/z 94 peak corresponds to unreacted aniline ([M+H]⁺). Aniline is notoriously difficult to remove via standard silica gel chromatography because it streaks and co-elutes with polar amides. Over time, residual aniline oxidizes into highly colored azo or quinone derivatives, causing the brown discoloration. Solution: Do not rely on chromatography for aniline removal. Instead, exploit its basicity (pKa ~4.6). Implement a rigorous acidic aqueous wash (1M HCl) during the workup phase. This protonates the aniline into anilinium chloride, forcing it entirely into the aqueous phase.

Q2: I am observing unexpected mass peaks at +16 Da (m/z 268) and +32 Da (m/z 284) relative to my target mass (m/z 252). What is happening? Analysis: You are witnessing the auto-oxidation of your target compound. The electron-rich methylthio (-SMe) group at the 5-position is highly susceptible to oxidation by atmospheric oxygen or trace peroxides in ethereal solvents (like THF), forming the sulfoxide (+16 Da) and eventually the sulfone (+32 Da)[3]. Solution: Switch to degassed solvents for your reaction and workup. Incorporate a 10% aqueous sodium thiosulfate (Na₂S₂O₃) wash into your extraction protocol to chemically quench any oxidative species before concentration.

Q3: My product is contaminated with unreacted 5-chloro-N-phenyl-1,2,3-thiadiazole-4-carboxamide. How can I separate them? Analysis: The nucleophilic aromatic substitution (S_NAr) of the 5-chloro group with sodium methanethiolate can stall if the thiolate oxidizes to a disulfide dimer before reacting. Solution: Ensure your NaSMe is fresh and handled under an inert atmosphere. If the impurity persists, it must be separated chromatographically. Fortunately, the 5-chloro intermediate is significantly less polar than the 5-methylthio product and will elute first.

Q4: Why does my product degrade into a black tar when I try to neutralize the reaction mixture with NaOH? Analysis: 1,2,3-Thiadiazoles are inherently unstable under strongly basic conditions. Exposure to NaOH triggers a base-catalyzed ring cleavage or a Dimroth-type rearrangement, resulting in the extrusion of nitrogen gas (N₂) and the formation of polymeric alkynes or diazo compounds[2],[1]. Solution: Never use strong bases for neutralization. Use saturated aqueous sodium bicarbonate (NaHCO₃) or a mild phosphate buffer (pH 7.4) to quench the reaction.

Degradation Target Target Compound (Thioether) Sulfoxide Sulfoxide (+16 Da) (Reversible/Irreversible) Target->Sulfoxide Mild Oxidation (Air/Peroxides) Cleavage Ring Cleavage Products (Loss of N2) Target->Cleavage Strong Base (NaOH) or Heat (>40°C) Sulfone Sulfone (+32 Da) (Irreversible) Sulfoxide->Sulfone Strong Oxidation

Fig 2. Degradation pathways via oxidation and base-catalyzed ring cleavage.

Quantitative Data: Impurity Profile & Separation Metrics
ImpurityChemical NatureLC-MS[M+H]⁺TLC Retention Factor (R_f)*Primary Removal Strategy
Aniline Basic Amine94.10.60 (Streaks)1M HCl Aqueous Wash
5-Chloro Precursor Aryl Chloride240.00.45Silica Gel Chromatography
Target Compound Thioether 252.0 0.35 N/A (Product)
Sulfoxide Derivative Oxidized Thioether268.00.15Recrystallization (Toluene)
Sulfone Derivative Over-oxidized Thioether284.00.10Discard / Preventative Wash

*TLC Conditions: Silica gel 60 F254, Eluent: Hexane/Ethyl Acetate (3:1 v/v).

Optimized Workup and Purification Protocol

This methodology is designed as a self-validating system . Do not proceed to the next phase until the validation checkpoints are met.

Phase 1: Quench and Extraction
  • Quench: Cool the crude S_NAr reaction mixture (typically in THF or DMF) to 0–5 °C using an ice-water bath. Slowly add 10 volumes of degassed, deionized water. Causality: Rapid addition of water to a warm reaction can cause localized heating, leading to thermal extrusion of N₂ from the thiadiazole ring[2]. Degassed water prevents premature oxidation of the -SMe group.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 × 15 mL per gram of theoretical yield). Causality: EtOAc provides the optimal dielectric constant to solubilize the carboxamide while leaving highly polar inorganic salts in the aqueous phase.

Phase 2: Targeted Washing (Self-Validating)
  • Amine Purge: Wash the combined organic layers with 1M HCl (3 × 10 mL). Causality: Converts residual aniline into highly water-soluble anilinium chloride, partitioning it out of the organic layer. Validation Checkpoint: Test the pH of the final aqueous wash using pH paper. It must read pH < 2. If it is higher, aniline may still be present in the organic layer; repeat the HCl wash.

  • Anti-Oxidation Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (1 × 10 mL). Causality: Neutralizes dissolved oxygen and trace peroxides, chemically protecting the vulnerable methylthio group from converting to a sulfoxide[3].

  • Drying: Wash with Brine (1 × 10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure with a water bath temperature strictly below 40 °C . Causality: 1,2,3-thiadiazoles are thermally labile; exceeding 40 °C during concentration accelerates degradation[2].

Phase 3: Chromatographic Isolation
  • Column Preparation: Pack a silica gel column using Hexane. Load the crude residue dissolved in a minimum amount of Dichloromethane (DCM).

  • Elution: Run a gradient from 90:10 to 75:25 Hexane:EtOAc. Validation Checkpoint: Monitor fractions via TLC (UV 254 nm). The unreacted 5-chloro intermediate will elute first (R_f ~0.45). Do not collect fractions until the distinct target spot at R_f ~0.35 begins to elute. This ensures complete separation of the precursor from the target 5-(Methylthio) product.

References
  • BenchChem Technical Support Team. "1,2,3-Thiadiazole-4-carboxamide|CAS 4100-20-3 - Benchchem: An In-depth Technical Guide to the Synthesis of 1,2,3-Thiadiazole-4-carboxamide Derivatives." BenchChem. 2

  • MDPI. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." MDPI. 1

  • ACS Publications. "Two Approaches for the Synthesis of Fused Dihydropyridines via a 1,6-Electrocyclic Reaction: Fluorescent Properties and Prospects for Application." The Journal of Organic Chemistry. 3

Sources

Troubleshooting

Technical Support Center: HPLC Method Refinements for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Welcome to the advanced technical support guide for the chromatographic analysis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. As a thioether-substituted thiadiazole carboxamide, this compound shares struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the chromatographic analysis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. As a thioether-substituted thiadiazole carboxamide, this compound shares structural characteristics with established agricultural elicitors like [1]. However, its unique functional groups present specific analytical challenges—namely thioether oxidation, amide hydrolysis, and stationary-phase secondary interactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the chemical causality behind chromatographic anomalies and provide self-validating protocols to ensure your HPLC method remains robust, reproducible, and stability-indicating.

Standardized Baseline HPLC Method

Before diagnosing peak anomalies, ensure your system aligns with the [2]. The following baseline method suppresses secondary interactions while maintaining sufficient retention for polar degradants.

Table 1: Validated HPLC Method Parameters

ParameterSpecificationMechanistic Rationale
Column Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)High-density end-capping prevents thiadiazole nitrogen interactions with silanols.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Forces residual silanols into a neutral state (Si-OH), eliminating ionic tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLow viscosity; excellent solubilization of the lipophilic N-phenyl ring.
Gradient 5% B to 95% B over 10 minEnsures early elution of polar degradants and sharp elution of the parent.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2µm particles, maximizing theoretical plates.
Detection UV at 254 nmCaptures the highly conjugated thiadiazole-phenyl chromophore.

Diagnostic FAQs & Troubleshooting Guides

FAQ 1: Why am I seeing a pre-peak that grows over time during sample storage?

The Causality: The 5-methylthio (-SCH₃) group is highly susceptible to auto-oxidation, especially in aqueous diluents exposed to light or ambient air. It rapidly oxidizes to a[3]. Because the S=O bond introduces a strong dipole, the oxidized degradants are significantly more polar than the parent thioether, causing them to elute earlier in reversed-phase chromatography. The Solution:

  • Store all standard solutions at 4°C in amber vials.

  • Purge sample diluents with nitrogen to displace dissolved oxygen.

  • Ensure your gradient starts at a low organic composition (e.g., 5% B) to adequately resolve the polar sulfoxide from the solvent front.

FAQ 2: How do I resolve severe peak tailing (Asymmetry > 1.5) for the parent compound?

The Causality: The 1,2,3-thiadiazole ring contains basic nitrogen atoms that act as strong hydrogen bond acceptors. If the silica stationary phase is not fully end-capped, these nitrogens interact with residual, ionized silanols (Si-O⁻), creating secondary retention mechanisms that drag the tail of the peak. The Solution:

  • Switch to a high-density, double-end-capped C18 column.

  • Strictly buffer the mobile phase to pH ~2.7 using 0.1% Formic Acid. This suppresses silanol ionization, eliminating the electrostatic drag on the molecule.

FAQ 3: What causes the sudden appearance of two distinct early-eluting peaks in basic sample matrices?

The Causality: The carboxamide linker (-CONH-) is prone to base-catalyzed hydrolysis. In high-pH environments, hydroxide ions nucleophilically attack the amide carbonyl,[1]. Both fragments are highly polar and will elute rapidly. The Solution:

  • Never use basic diluents (pH > 8) for sample preparation.

  • If extracting from a basic matrix (e.g., certain agricultural soils or buffers), immediately neutralize the extract with a weak acid (like acetic acid) prior to HPLC injection.

Degradant Profiling & Relative Retention

Understanding where degradants elute relative to the parent compound is critical for validating a stability-indicating method.

Table 2: Relative Retention Times (RRT) of Major Degradants

Analyte / DegradantRRTMechanism of Formation
Thiadiazole-4-carboxylic acid0.35Base/Acid catalyzed amide hydrolysis.
Aniline0.42Base/Acid catalyzed amide hydrolysis.
Sulfoxide degradant0.78Mild auto-oxidation of the methylthio group.
Sulfone degradant0.85Aggressive oxidation of the methylthio group.
5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide 1.00 N/A (Target Analyte)

Visualizing the Analytical Logic

Degradation Parent 5-(Methylthio)-N-phenyl- 1,2,3-thiadiazole-4-carboxamide Sulfoxide Sulfoxide Degradant (-S(O)CH3) Parent->Sulfoxide Oxidation (H2O2/Air) Acid Thiadiazole-4-carboxylic Acid Parent->Acid Hydrolysis (High pH) Aniline Aniline Parent->Aniline Hydrolysis (High pH) Sulfone Sulfone Degradant (-S(O)2CH3) Sulfoxide->Sulfone Further Oxidation

Figure 1: Major chemical degradation pathways of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Troubleshooting Start HPLC Chromatogram Issue Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Split Pre-Peak or Split Peak Start->Split Extra Two Distinct Early Peaks Start->Extra SolTailing Action: Lower mobile phase pH to 2.7 Use end-capped C18 column Tailing->SolTailing Silanol Interaction SolSplit Action: Check for Methylthio oxidation Store samples at 4°C in dark Split->SolSplit Sulfoxide Formation SolExtra Action: Prevent Amide Hydrolysis Neutralize sample diluent Extra->SolExtra Amide Cleavage

Figure 2: Diagnostic decision tree for common HPLC chromatographic anomalies.

Step-by-Step Protocol: Forced Degradation Workflow

To validate that your HPLC method is a self-validating, stability-indicating system, you must prove it can resolve the parent compound from its structural degradants. Follow this workflow to generate the necessary degradation profiles.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Oxidative Stress Profiling

  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 3% H₂O₂ (Hydrogen Peroxide).

  • Incubate at room temperature for 4 hours in the dark to force sulfoxide/sulfone formation.

  • Dilute to the 10 mL mark with Mobile Phase A.

Step 3: Hydrolytic Stress Profiling (Base Catalysis)

  • Transfer 1.0 mL of the stock solution to a separate 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 N NaOH.

  • Incubate at 60°C for 2 hours to force amide cleavage.

  • Critical Causality Step: Neutralize the solution by adding exactly 1.0 mL of 0.1 N HCl. Failing to neutralize the basic solution prior to injection will dissolve the silica backbone of your analytical column.

  • Dilute to the 10 mL mark with Mobile Phase A.

Step 4: HPLC Injection & System Suitability

  • Inject 2 µL of the stressed samples alongside an unstressed control standard.

  • Verify that the mass balance is maintained (the loss in parent peak area should roughly equal the sum of the degradant peak areas, accounting for response factor differences).

  • Ensure the resolution ( Rs​ ) between the parent peak and the closest eluting degradant (typically the sulfone) is ≥1.5 .

References

  • ResearchGate. "Determination of Tiadinil and Its Metabolite in Flue-Cured Tobacco." Retrieved from[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1486982, 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide." Retrieved from[Link]

  • PubMed Central. "Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides." Retrieved from[Link]

Sources

Optimization

Technical Support Center: Process Improvements for Scaling Up 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide Production

Welcome to the technical support center for the synthesis and scale-up of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on anticipating and resolving common challenges, ensuring a robust, safe, and reproducible process. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to provide a deeper understanding of the process chemistry.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.

Question: My overall yield dropped from 85% at the 1L scale to below 60% in a 50L reactor. What are the most likely causes?

Answer: A significant drop in yield upon scale-up is a common issue and typically points to physical, rather than purely chemical, limitations that emerge at larger volumes.[1] The primary culprits are often related to mass and heat transfer.[2]

  • Inefficient Heat Transfer: The Hurd-Mori cyclization step using thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring is highly exothermic. A 1L flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a 50L reactor, this ratio is much lower, which can lead to localized overheating.[3][4] These "hot spots" can cause decomposition of the thiadiazole ring or promote side reactions, thus reducing the yield.

    • Solution: Implement strict temperature control. Use a jacketed reactor with a reliable chilling system. The addition of thionyl chloride must be done slowly and sub-surface to prevent localized boiling and splashing. Monitor the internal reaction temperature, not just the jacket temperature, using a calibrated probe.

  • Poor Mixing and Mass Transfer: What appears as a homogenous solution in a flask with a magnetic stir bar can have significant concentration gradients in a large reactor with a mechanical stirrer.[4] If the hydrazone intermediate is not efficiently dispersed during the addition of SOCl₂, localized excesses of the reagent can lead to side-product formation.

    • Solution: Optimize the agitation. The choice of impeller (e.g., pitched-blade turbine vs. anchor) and the stirring speed (RPM) are critical. The goal is to ensure good top-to-bottom turnover of the reactor contents without excessive shear, which could degrade intermediates. A computational fluid dynamics (CFD) study can be beneficial for optimizing mixing in the specific reactor geometry.

  • Extended Reaction/Work-up Times: Operations that are quick at the lab scale, like filtration or solvent removal, take much longer in a production environment.[3] Prolonged exposure of the product or intermediates to acidic conditions (from HCl byproduct) or elevated temperatures during distillation can lead to degradation.

    • Solution: Perform a stability study on your key intermediate and final product under the expected work-up conditions. Determine if prolonged exposure to acidic or basic media at various temperatures leads to decomposition. If so, adjust the work-up procedure to minimize this time, for example, by using a larger filter to speed up filtration or a more efficient vacuum pump for solvent removal.

Question: During the amide coupling step between 5-(methylthio)-1,2,3-thiadiazole-4-carboxylic acid and aniline, I'm forming a significant amount of an insoluble white solid that is clogging my filters, which wasn't an issue at the lab scale. What is this and how can I prevent it?

Answer: This is a classic scale-up problem when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC). The insoluble white solid is almost certainly dicyclohexylurea (DCU), the byproduct of the reaction. While easily removed by filtration from a small flask, it can become a major processing challenge at scale.

  • Cause: DCU is notoriously insoluble in many common organic solvents. At a large scale, the sheer volume of this byproduct can overwhelm filtration equipment.

  • Solutions:

    • Switch to a Water-Soluble Carbodiimide: The preferred solution for scale-up is to replace DCC with a water-soluble equivalent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash during the work-up, eliminating the filtration issue entirely.

    • Use the Acid Chloride Method: A more traditional and often more cost-effective approach at scale is to convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with aniline. This method avoids the formation of urea byproducts altogether. However, it requires careful handling of corrosive reagents and management of gaseous byproducts (HCl, SO₂).[5]

    • Solvent Selection: If you must use DCC, you may be able to mitigate the issue by performing the reaction in a solvent system where DCU has slightly higher solubility or by performing a hot filtration, though this adds complexity and safety risks.

Question: The final product color is inconsistent between batches, ranging from off-white to yellow-brown, and my purity by HPLC is lower than expected. Why is this happening?

Answer: Color inconsistency and lower purity often point to the formation of low-level impurities that are amplified at a larger scale.[4]

  • Potential Causes:

    • Thermal Degradation: As mentioned, poor temperature control can lead to minor degradation pathways becoming significant. The 1,2,3-thiadiazole ring, while aromatic, can be susceptible to ring-opening under harsh thermal or pH conditions.[6]

    • Oxidation: The methylthio (-SMe) group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if there is air in the headspace of the reactor during prolonged heating or if oxidizing impurities are present in the starting materials. These oxidized species are often colored.

    • Starting Material Quality: Impurities in the aniline or the carboxylic acid intermediate can carry through the process or participate in side reactions. Ensure the quality of raw materials is consistent for every batch.[7]

    • Residual Metals: If any metal-based reagents were used in prior steps, trace amounts could catalyze decomposition or color formation.

  • Troubleshooting & Mitigation:

    • Reaction Monitoring: Use in-process controls (IPCs) like HPLC or LC-MS to track the formation of impurities throughout the reaction. This can help pinpoint the exact step where the problem occurs.

    • Inert Atmosphere: Ensure the reaction is conducted under a nitrogen or argon blanket, especially during heating stages, to minimize oxidation.

    • Purification Optimization: Re-evaluate the final purification step. A simple crystallization may not be sufficient to remove these colored impurities. A carbon treatment or a pass through a silica gel plug might be necessary. Experiment with different recrystallization solvents to find one that effectively rejects the specific impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic strategy for scaling up this molecule?

The most robust and common approach involves a two-stage synthesis. This decouples the hazardous ring-formation chemistry from the amide bond formation, allowing for better control and purification of the key intermediate.

  • Stage 1: Synthesis of 5-(Methylthio)-1,2,3-thiadiazole-4-carboxylic acid. This is typically achieved via a Hurd-Mori reaction, where a suitable hydrazone precursor is cyclized with thionyl chloride.[8][9] It is critical to isolate and purify this carboxylic acid intermediate to ensure high quality starting material for the next step.

  • Stage 2: Amide Coupling. The purified carboxylic acid is coupled with aniline to form the final product, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. As discussed in the troubleshooting section, converting the acid to an acid chloride or using a water-soluble coupling agent like EDC are the preferred methods at scale.[10][11]

Q2: What are the most critical safety considerations for this process?

Safety is paramount during scale-up.[2] The primary hazards are associated with the Hurd-Mori cyclization:

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water. All equipment must be scrupulously dried before use. The reaction generates significant quantities of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas. The reactor must be vented to a robust acid gas scrubber system.

  • Exothermic Reaction: The reaction is exothermic and has the potential for a thermal runaway if the addition rate or cooling is not properly controlled.[3] A hazard evaluation, including reaction calorimetry studies, is strongly recommended before proceeding to a large scale to understand the thermal profile of the reaction.[2]

  • Pressure Management: The evolution of HCl and SO₂ gases can lead to a rapid pressure increase in a sealed system. Ensure the reactor is equipped with an appropriate pressure relief system in addition to the vent to the scrubber.

Q3: How should I monitor the reaction progress at a large scale?

Relying solely on reaction time is not advisable during scale-up.[2] Implement Process Analytical Technology (PAT) for real-time monitoring.

  • Thin-Layer Chromatography (TLC): Good for a quick qualitative check, but can be difficult to interpret with colored or complex reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. Pulling samples periodically (e.g., every hour) and analyzing them by HPLC will give you precise information on the consumption of starting material and the formation of product and impurities. This data is critical for determining the reaction endpoint consistently.

  • Infrared (IR) Spectroscopy: In-situ IR probes can be used to track the disappearance of key functional groups (e.g., the C=O stretch of the starting ketone) and the appearance of new ones, providing real-time kinetic data without the need for sampling.

Q4: Does the crystal form (polymorphism) of the final product matter?

Absolutely. The crystal form of an active pharmaceutical ingredient (API) can affect its solubility, dissolution rate, bioavailability, and stability. It is common for new, sometimes less stable, crystal forms to appear during scale-up due to different cooling rates, agitation, and solvent environments.[3]

  • Action: It is essential to characterize the solid-state properties of your final product using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). You must define the desired crystal form and develop a crystallization process that reliably produces it.

Part 3: Visualization & Data

Overall Synthesis Workflow

The following diagram outlines the recommended two-stage process for production.

G start Start: β-Keto Ester Precursor stage1_proc1 Step 1.1: Form Hydrazone start->stage1_proc1 Hydrazine derivative stage1_proc2 Step 1.2: Hurd-Mori Cyclization (SOCl₂) stage1_proc1->stage1_proc2 stage1_purify Purification: Crystallization / Isolation stage1_proc2->stage1_purify Quench & Workup stage1_int Intermediate: 5-(Methylthio)-1,2,3-thiadiazole -4-carboxylic acid stage2_proc1 Step 2.1: Acid Activation (e.g., SOCl₂ or EDC) stage1_int->stage2_proc1 stage1_purify->stage1_int stage2_proc2 Step 2.2: Amidation (Aniline Addition) stage2_proc1->stage2_proc2 stage2_workup Workup & Purification: Aqueous Wash, Crystallization stage2_proc2->stage2_workup final_product Final Product: 5-(Methylthio)-N-phenyl- 1,2,3-thiadiazole-4-carboxamide stage2_workup->final_product

Caption: Recommended two-stage synthesis workflow.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path for diagnosing the root cause of low yield during scale-up.

G start Problem: Low Yield at Scale check_temp Was internal temp within specified range throughout the run? start->check_temp check_mixing Was agitation speed verified for effective mass transfer? check_temp->check_mixing Yes cause_thermal Root Cause: Thermal Degradation / Side Reactions check_temp->cause_thermal No check_impurities Does HPLC show new or increased impurities? check_mixing->check_impurities Yes cause_mixing Root Cause: Poor Mass Transfer / Localized Reactions check_mixing->cause_mixing No check_workup Any issues during workup/isolation? (e.g., emulsions, losses) check_impurities->check_workup No cause_impurity Root Cause: Impurity Formation / Degradation Pathway check_impurities->cause_impurity Yes cause_workup Root Cause: Mechanical Loss / Workup Degradation check_workup->cause_workup Yes solution_temp Solution: Improve cooling, reduce addition rate, use cryo-cooling. cause_thermal->solution_temp solution_mixing Solution: Optimize impeller/RPM, consider baffles, perform mixing study. cause_mixing->solution_mixing solution_impurity Solution: Identify impurity (MS/NMR), adjust conditions to avoid, optimize purification. cause_impurity->solution_impurity solution_workup Solution: Optimize phase splits, check filter/dryer efficiency, assess product stability. cause_workup->solution_workup

Caption: Decision tree for diagnosing low yield issues.

Typical Process Parameters: Lab vs. Pilot Scale
ParameterLab Scale (1L Flask)Pilot Scale (50L Reactor)Key Considerations for Scale-Up
Batch Size 50 g2.5 kgAll reagents and solvents must be scaled proportionally.
SOCl₂ Addition Time 15-20 minutes2-3 hoursMust be extended to manage heat evolution. Controlled by pump.
Stirring Magnetic Stirrer (~300 RPM)Mechanical Impeller (75-150 RPM)Impeller design and speed are critical for mixing efficiency.[4]
Temperature Control Ice/Water BathJacketed Chiller (-10°C to 5°C)Reactor cooling capacity must exceed heat generation rate.[3]
Work-up Filtration 5 minutes (Buchner funnel)1-2 hours (Nutsche filter)Increased time can lead to product degradation if unstable.
Typical Yield 85-90%75-85% (Optimized)A slight drop is expected, but >15% drop indicates a problem.

References

  • Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. Available from: [Link]

  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021, January 20). Letters in Applied NanoBioScience. Available from: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. Available from: [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth. Available from: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. Available from: [Link]

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. Available from: [Link]

  • Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Available from: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025, November 12). PMC. Available from: [Link]

  • Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. (2015, November). Russian Journal of General Chemistry, 85(11), 2571-2577. Available from: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). PMC. Available from: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). MDPI. Available from: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2026, March 14). ResearchGate. Available from: [Link]

  • 1,3,4- Thiadiazole and Its Derivatives. (2024, June 15). Asian Journal of Pharmaceutical Research and Development. Available from: [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2023). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2012). E-Journal of Chemistry, 9(3), 1276-1287. Available from: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018, May 30). Drug Design, Development and Therapy, 12, 1511-1523. Available from: [Link]

  • Tang, P. (2012). Discussion Addendum for: [Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide]. Organic Syntheses, 89, 432-437. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Systemic Acquired Resistance (SAR) Induced by Novel Chemical Elicitors

Case Study: 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide Introduction: The Imperative for Novel Plant Defense Strategies In the ongoing challenge to secure global food production, reliance on direct-acting pes...

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Author: BenchChem Technical Support Team. Date: April 2026

Case Study: 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Introduction: The Imperative for Novel Plant Defense Strategies

In the ongoing challenge to secure global food production, reliance on direct-acting pesticides raises concerns regarding environmental impact and the development of pathogen resistance. An alternative and increasingly vital strategy is the activation of the plant's own innate immune system. Systemic Acquired Resistance (SAR) is a powerful, broad-spectrum defense mechanism that provides long-lasting protection against a wide array of pathogens, including fungi, bacteria, and viruses, in distal, uninfected parts of the plant following an initial localized infection.

The signaling molecule salicylic acid (SA) is a cornerstone of SAR activation. Upon pathogen recognition, endogenous SA levels increase, initiating a complex signaling cascade that "primes" the entire plant for a more rapid and robust defense response upon subsequent attack. Chemical elicitors, or "plant activators," are compounds that can trigger this pathway without causing disease, offering a proactive approach to crop protection.

This guide provides a comprehensive framework for researchers and drug development professionals to validate the SAR-inducing capabilities of a novel chemical entity. We will use the putative elicitor, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide , as a case study. Our objective is to compare its potential performance against the industry benchmark, Acibenzolar-S-methyl (ASM), by outlining the essential experimental workflows, data interpretation, and the underlying scientific rationale.

The Benchmarks for SAR Induction

To validate a new compound, we must compare it to well-characterized inducers that operate through the canonical SAR pathway.

Acibenzolar-S-methyl (ASM): The Gold Standard Synthetic Elicitor

Acibenzolar-S-methyl (ASM), often sold under trade names like Bion® or Actigard®, is a synthetic functional analog of salicylic acid and a member of the benzothiadiazole (BTH) class. It is not directly toxic to pathogens. Instead, once absorbed by the plant, it is metabolized into its active carboxylic acid form, which mimics SA and activates the SAR signaling pathway downstream of SA synthesis but upstream of the key regulator, Non-expressor of Pathogenesis-Related genes 1 (NPR1). This activation leads to the hallmark expression of Pathogenesis-Related (PR) genes and enhanced, broad-spectrum disease resistance.

Salicylic Acid (SA): The Endogenous Signal

Salicylic acid is the natural phytohormone central to SAR. Its accumulation following pathogen detection is necessary and sufficient to induce SAR and the expression of PR proteins. While exogenous application of SA can induce resistance, it is often not as efficient for systemic protection in agricultural settings due to issues with translocation and rapid breakdown. Nonetheless, it serves as a fundamental positive control in laboratory assays.

Core Principles of SAR Validation

A successful SAR elicitor must satisfy two primary criteria:

  • Induction of Systemic Resistance: The compound must reduce disease severity in tissues distant from the application site.

  • Activation of Molecular Markers: The observed resistance must be correlated with the induction of hallmark SAR genes and proteins, most notably PR-1.

The following diagram illustrates the canonical SAR signaling pathway, highlighting the points of action for SA and ASM. A novel inducer like our case compound would be expected to act within this cascade.

SAR Signaling Pathway Pathogen Pathogen (Primary Inoculation) SA_Synth Salicylic Acid (SA) Biosynthesis Pathogen->SA_Synth Induces SA Salicylic Acid (SA) SA_Synth->SA Produces NPR1_cyto NPR1 (inactive) Cytoplasm SA->NPR1_cyto Binds & Activates NPR1_nucl NPR1 (active) Nucleus NPR1_cyto->NPR1_nucl Translocates TGA TGA Transcription Factors NPR1_nucl->TGA Interacts with PR_Genes PR Gene Expression (e.g., PR-1) TGA->PR_Genes Activates SAR_Response Systemic Acquired Resistance (SAR) PR_Genes->SAR_Response ASM Acibenzolar-S-Methyl (ASM) ASM->NPR1_cyto Mimics SA Test_Compound Test Compound (5-Methylthio-Derivative) Test_Compound->NPR1_cyto Putative Target

Caption: The Salicylic Acid (SA)-mediated SAR signaling pathway.

Comparative Framework: Expected Performance of a Novel Inducer

For 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide to be considered a viable SAR inducer, its performance in standardized assays should be comparable to, or exceed that of, ASM, while showing a significant improvement over the mock-treated control. The following tables provide an illustrative summary of expected quantitative data from the validation experiments described below.

Table 1: Illustrative Disease Resistance Assay Data

Treatment Group Pathogen Titer (cfu/cm²) % Disease Reduction vs. Mock
Mock (Solvent Control) 5.0 x 10⁶ 0%
Test Compound 8.5 x 10⁴ 98.3%
Acibenzolar-S-Methyl (ASM) 1.0 x 10⁵ 98.0%
Salicylic Acid (SA) 5.0 x 10⁵ 90.0%

Data are hypothetical and represent an ideal outcome for a potent SAR inducer.

Table 2: Illustrative Molecular Marker Analysis Data

Treatment Group Relative PR-1 Gene Expression (Fold Change vs. Mock) PR-1 Protein Level (Relative Densitometry Units)
Mock (Solvent Control) 1.0 1.0
Test Compound 150 120
Acibenzolar-S-Methyl (ASM) 125 100
Salicylic Acid (SA) 80 75

Data are hypothetical and represent an ideal outcome for a potent SAR inducer.

Experimental Validation Workflow: A Step-by-Step Guide

The following protocols provide a robust methodology for assessing the SAR-inducing potential of a novel compound. Arabidopsis thaliana is used as a model organism due to its well-characterized immune system and rapid life cycle, but these principles can be adapted to crop species.

Experimental Workflow cluster_phase1 Phase 1: Induction & Challenge cluster_phase2 Phase 2: Phenotypic Analysis cluster_phase3 Phase 3: Molecular Analysis Plant_Growth 1. Plant Growth (Arabidopsis, 4-5 weeks) Primary_Treat 2. Primary Treatment (Local Leaves) Plant_Growth->Primary_Treat SAR_Estab 3. SAR Establishment (48-72 hours) Primary_Treat->SAR_Estab Secondary_Inoc 4. Pathogen Challenge (Systemic Leaves with P. syringae) SAR_Estab->Secondary_Inoc Sample_Harvest 6. Sample Harvest (Systemic Leaves, 48h post-treatment) SAR_Estab->Sample_Harvest Parallel Experiment Disease_Quant 5. Disease Quantification (72 hours post-challenge) Secondary_Inoc->Disease_Quant RNA_Analysis 7a. RT-qPCR (PR-1 Gene Expression) Sample_Harvest->RNA_Analysis Protein_Analysis 7b. Western Blot (PR-1 Protein Accumulation) Sample_Harvest->Protein_Analysis

Comparative

A Comparative In Silico Analysis of Plant Defense Activators: Molecular Docking of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide and Isotianil with a Putative Salicylic Acid Pathway Receptor

Abstract This guide presents a comparative molecular docking study between the established plant defense activator, Isotianil, and a novel derivative, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. Leveraging i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comparative molecular docking study between the established plant defense activator, Isotianil, and a novel derivative, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. Leveraging in silico techniques, we predict and analyze the binding affinities and interaction patterns of these compounds against a key protein implicated in the plant's salicylic acid (SA) signaling pathway, a cornerstone of Systemic Acquired Resistance (SAR). This analysis provides a computational framework for evaluating the potential efficacy of new thiadiazole-based compounds as plant health modulators and offers a detailed, replicable protocol for researchers in agrochemistry and plant science.

Introduction: The Imperative for Novel Plant Activators

Modern agriculture faces the dual challenge of increasing crop yields while minimizing environmental impact. A promising strategy is the use of plant activators, compounds that stimulate the plant's innate immune system to resist a broad spectrum of pathogens.[1][2] Unlike conventional fungicides that directly target pathogens, plant activators prime the plant for a more robust and rapid defense response, a mechanism known as Systemic Acquired Resistance (SAR).[1][3]

The salicylic acid (SA) signaling pathway is central to SAR, orchestrating the expression of pathogenesis-related (PR) proteins and other defense mechanisms.[1][4][5] Isotianil, a commercialized thiadiazole carboxamide fungicide, is a well-documented plant activator that functions by inducing this pathway, though its precise molecular target is not fully elucidated.[2][6][7] It exhibits no direct antimicrobial activity but provides long-lasting protection against diseases like rice blast at low dosages.[2][3]

This guide investigates a structurally related, novel compound, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. The 1,2,3-thiadiazole scaffold is a known pharmacophore in various bioactive molecules.[8][9] By employing molecular docking, a powerful computational method, we can predict how these molecules might interact with a key regulatory protein in the SA pathway.[10][11] This in silico comparison provides critical insights into the structure-activity relationship and helps prioritize candidates for future synthesis and in vivo testing.

Biological Context: The Salicylic Acid (SA) Signaling Pathway

Upon pathogen recognition, plants initiate a sophisticated signaling cascade. One of the most critical pathways for defense against biotrophic and hemibiotrophic pathogens is mediated by salicylic acid.[4] SA accumulation triggers a massive transcriptional reprogramming, leading to the expression of defense genes.[5][12] A master regulator in this pathway is the Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) protein.[12] NPR1 acts as a transcriptional co-activator, and its function is essential for mounting a successful SAR response. Therefore, proteins that bind or modulate SA or its downstream effectors like NPR1 are prime targets for plant activators.

Salicylic Acid Signaling Pathway Pathogen Pathogen (PAMPs/Effectors) PRR Pattern Recognition Receptors (PRRs) Pathogen->PRR Recognition SA_Bio SA Biosynthesis (ICS Pathway) PRR->SA_Bio Signal Transduction SA Salicylic Acid (SA) Accumulation SA_Bio->SA NPR1_c NPR1 (Oligomer) in Cytoplasm SA->NPR1_c Triggers Monomerization and Nuclear Translocation NPR1_n NPR1 (Monomer) in Nucleus NPR1_c->NPR1_n TGA TGA Transcription Factors NPR1_n->TGA Binds to PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Sources

Validation

Benchmarking 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide against commercial agricultural fungicides

A Comparative Guide to the Fungicidal Efficacy of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide Introduction: The Quest for Novel Fungicides in Modern Agriculture Phytopathogenic fungi represent a persistent an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Fungicidal Efficacy of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Introduction: The Quest for Novel Fungicides in Modern Agriculture

Phytopathogenic fungi represent a persistent and significant threat to global agriculture, leading to substantial crop losses and jeopardizing food security.[1] The continuous evolution of fungal resistance to existing commercial fungicides necessitates an ongoing search for new, effective molecules with diverse mechanisms of action. One promising class of heterocyclic compounds that has garnered attention for its broad-spectrum biological activities is the 1,2,3-thiadiazoles.[2][3] These compounds have been shown to exhibit not only direct fungicidal effects but also the ability to induce systemic acquired resistance (SAR) in plants, offering a dual-pronged approach to disease management.[1][4][5]

This guide provides a comprehensive framework for benchmarking a novel 1,2,3-thiadiazole derivative, 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide , against a panel of established commercial agricultural fungicides. We will delve into the detailed methodologies for in vitro and in vivo efficacy testing, present a structure for comparative data analysis, and discuss the underlying principles that guide these experimental choices. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering a robust protocol for the evaluation of new fungicidal candidates.

Chapter 1: Profiling the Fungicidal Candidates

A successful benchmarking study begins with a thorough understanding of the compounds under investigation. This involves not only the novel candidate but also the established commercial products that serve as the performance benchmarks. The choice of commercial fungicides is critical; they should represent different chemical classes and modes of action to provide a comprehensive comparative landscape.

The Challenger: 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

The core of our investigation is this novel 1,2,3-thiadiazole derivative. The 1,2,3-thiadiazole ring is a key toxophore that has been successfully incorporated into commercial pesticides, such as the SAR inducer Tiadinil.[2][3] The combination of this heterocyclic core with a carboxamide linker and a methylthio group suggests a molecule designed to interact with specific biological targets.

  • Chemical Class: 1,2,3-Thiadiazole Carboxamide

  • Postulated Mechanism of Action: Based on related structures, its activity could stem from two potential pathways: direct inhibition of fungal cellular processes or by acting as an elicitor of the plant's own defense systems (Systemic Acquired Resistance).[4][5] The latter is a particularly attractive feature as it can provide broader and more durable protection.

The Incumbents: Commercial Fungicide Benchmarks

We have selected three commercial fungicides that are widely used in agriculture and represent distinct and crucial modes of action as classified by the Fungicide Resistance Action Committee (FRAC).

  • Azoxystrobin (FRAC Group 11):

    • Chemical Class: Strobilurin (QoI - Quinone outside Inhibitor).

    • Mode of Action: Azoxystrobin inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, which blocks the electron transport chain and halts ATP production, the energy currency of the fungal cell.[6] This effectively stops spore germination and mycelial growth.[6][7] It is a broad-spectrum, systemic fungicide.[8]

  • Tebuconazole (FRAC Group 3):

    • Chemical Class: Triazole (DMI - Demethylation Inhibitor).

    • Mode of Action: Tebuconazole inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9] The disruption of the cell membrane's integrity leads to the death of the fungus.[8] It is known for its curative and systemic properties.[7][8]

  • Mancozeb (FRAC Group M03):

    • Chemical Class: Dithiocarbamate.

    • Mode of Action: Mancozeb is a multi-site contact fungicide. It acts on the leaf surface by inactivating various enzymes within the fungal cell through the disruption of sulfhydryl groups. Its multi-site activity means there is a very low risk of resistance development, making it a valuable tool in resistance management programs. It primarily acts as a protectant, preventing spore germination.[7]

Chapter 2: The Benchmarking Workflow: A Methodological Blueprint

The credibility of any comparison guide rests on the rigor and reproducibility of its experimental protocols. The following sections detail the step-by-step methodologies for assessing the fungicidal efficacy of our candidate compound against the selected benchmarks. The overall workflow is designed to progress from rapid, high-throughput in vitro screens to more complex, biologically relevant in vivo assays.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation pathogen_selection Pathogen Panel Selection (e.g., B. cinerea, F. graminearum, R. solani) media_prep Culture Media Preparation (Potato Dextrose Agar - PDA) pathogen_selection->media_prep mycelial_growth Mycelial Growth Inhibition Assay media_prep->mycelial_growth stock_prep Compound Stock Preparation (Test & Commercial Fungicides) stock_prep->mycelial_growth ec50 EC50 Value Calculation mycelial_growth->ec50 plant_cultivation Host Plant Cultivation (e.g., Wheat, Tomato, Cucumber) ec50->plant_cultivation Proceed with promising candidates protective_assay Protective Assay (Fungicide application before pathogen) plant_cultivation->protective_assay curative_assay Curative Assay (Fungicide application after pathogen) plant_cultivation->curative_assay disease_assessment Disease Severity Assessment (% Leaf Area Infected) protective_assay->disease_assessment curative_assay->disease_assessment control_efficacy Control Efficacy Calculation disease_assessment->control_efficacy final_report final_report control_efficacy->final_report Final Comparative Analysis MoA_Diagram cluster_fungus Fungal Cell Mitochondrion Mitochondrion Electron Transport Chain ATP Production CellMembrane Cell Membrane Ergosterol Synthesis Enzymes Multiple Enzymes (e.g., Sulfhydryl Groups) Azoxystrobin Azoxystrobin (FRAC 11) Azoxystrobin->Mitochondrion Inhibits Tebuconazole Tebuconazole (FRAC 3) Tebuconazole->CellMembrane Inhibits Mancozeb Mancozeb (FRAC M03) Mancozeb->Enzymes Inhibits (Multi-site) Thiadiazole 1,2,3-Thiadiazole (Hypothesized) Plant_Defense Plant Defense Mechanisms Thiadiazole->Plant_Defense Induces SAR (Potential)

Caption: Modes of action for benchmarked fungicides.

If the 1,2,3-thiadiazole derivative shows strong protective activity but weaker curative activity compared to tebuconazole, it might support the hypothesis of it being a SAR inducer rather than a direct-acting fungicide. [4]Conversely, if it demonstrates potent, broad-spectrum activity in vitro, a direct mode of action is more likely. The performance against pathogens from different classes (Ascomycetes, Basidiomycetes, etc.) can also provide clues about its spectrum of activity.

The development of resistance is a major challenge in disease control. [9]Relying on a single mode of action, such as that of QoI or DMI fungicides, can lead to the selection of resistant fungal populations. A new compound with a novel mode of action, or one that acts as a SAR inducer, would be an invaluable tool for integrated pest management (IPM) programs, allowing for rotation and reducing the selection pressure on existing chemistries.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel fungicide 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide against key commercial standards. By following these detailed protocols for in vitro and in vivo testing, researchers can generate high-quality, comparative data on the compound's potency, spectrum, and mode of action.

The results of this benchmarking will determine the path forward. A strong performance would warrant further investigation into its precise molecular target, toxicological profile, and formulation development. Even moderate activity, especially if coupled with a novel mode of action or SAR-inducing properties, could position this 1,2,3-thiadiazole derivative as a valuable lead compound for further optimization in the critical and ongoing effort to protect the world's crops.

References

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. (2023). MDPI. [Link]

  • Synthesis and Fungicidal Activity of 1,2,3-ThiadiazoleContaining 1,2,4-Triazoles. (n.d.). wuxixuebao.cn. [Link]

  • Phytopathogenic Fungi in Agriculture: Fungal Diseases and Their Impact on Crop Production. (2025). AAT-TECHNOLOGY. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). MDPI. [Link]

  • Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Contain. (2014). Ingenta Connect. [Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2009). ACS Publications. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PMC. [Link]

  • Plant Fungal Diseases: Threats, Impacts, and Sustainable Management Strategies. (2024). Walsh Medical Media. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). PMC. [Link]

  • The Top 10 fungal pathogens in molecular plant pathology. (n.d.). PMC. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2021). ResearchGate. [Link]

  • Plant Pathogenic Fungi. (n.d.). ASM Journals. [Link]

  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. (n.d.). The Aquila Digital Community - The University of Southern Mississippi. [Link]

  • Tebuconazole and Azoxystrobin Solutions for Effective Crop Disease Management. (2024). Orion Agroscience. [Link]

  • Fungicide Modes of Action. (2025). Bayer Crop Science. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2018). Microbial Cell. [Link]

  • Latest fungicide performance data includes new options for cereals. (2024). AHDB. [Link]

  • Synergistic Action of Commercially Available Fungicides for Protecting Wheat from Common Root Rot Caused by Bipolaris sorokiniana in. (n.d.). APS Journals. [Link]

  • Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. (2017). PubMed. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC. [Link]

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). ResearchGate. [Link]

  • (PDF) Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. (n.d.). ResearchGate. [Link]

  • Global SDHI Fungicide Market | 2019 – 2030. (2025). Ken Research. [Link]

  • Fungicide Active Ingredients Market Size & Trends 2025 to 2035. (2025). Future Market Insights. [Link]

  • Fungicide Market Size, Share & Trends | Growth. (n.d.). LinkedIn. [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. (2016). ScienceOpen. [Link]

  • Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties: Design, synthesis, and inhibitory activity. (n.d.). Frontiers. [Link]

  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio). (n.d.). SciSpace. [Link]

  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). PMC. [Link]

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Comparative

In Vitro vs. In Vivo Activity Validation of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide: A Comprehensive Comparison Guide

Target Audience: Researchers, medicinal chemists, and preclinical drug development professionals. Introduction & Mechanistic Rationale The rise of antimicrobial resistance (AMR) has necessitated the discovery of novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and preclinical drug development professionals.

Introduction & Mechanistic Rationale

The rise of antimicrobial resistance (AMR) has necessitated the discovery of novel therapeutic strategies, particularly those targeting nonessential bacterial pathways. In ϒ-proteobacteria (such as Salmonella typhimurium), cysteine biosynthetic enzymes are indispensable during host colonization and persistence, yet remain dispensable during acute infection or growth in rich media[1]. Because mammals lack the machinery to convert inorganic sulfur into cysteine, this pathway represents a highly selective drug target[1].

Serine acetyltransferase (SAT) catalyzes the rate-limiting step of L-cysteine biosynthesis by transferring an acetyl group from acetyl-CoA to L-serine[2]. Recent virtual screening campaigns have identified the 1,2,3-thiadiazole-4-carboxamide scaffold as a potent class of SAT inhibitors[3].

This guide provides a rigorous, objective comparison of the in vitro and in vivo performance of a specific derivative: 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide (5-MT-NPT) , contrasting it against the well-documented reference hit, N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide[4].

SAT_Pathway Serine L-Serine + Acetyl-CoA SAT Serine Acetyltransferase (SAT) Serine->SAT OAS O-Acetylserine (OAS) SAT->OAS CoASH release OASS O-Acetylserine Sulfhydrylase (OASS) OAS->OASS + Sulfide Cysteine L-Cysteine OASS->Cysteine Inhibitor 5-MT-NPT (Inhibitor) Inhibitor->SAT Competitive Inhibition

L-Cysteine biosynthesis pathway highlighting SAT enzyme inhibition by 5-MT-NPT.

In Vitro Validation: Biochemical & Phenotypic Profiling

To establish baseline potency, we must employ a self-validating system that confirms both biochemical enzyme inhibition and cellular on-target phenotypic effects.

Protocol 1: High-Throughput SAT Enzymatic Assay

Because organic molecules often absorb at 232 nm (the wavelength used to measure thioester bond hydrolysis), direct UV measurement is unsuitable for screening[2]. Instead, we utilize an indirect colorimetric assay using Ellman's reagent (DTNB) to detect the free thiol of the released CoASH[2].

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.6) containing 1 mM DTNB and 0.1 mM Acetyl-CoA.

  • Equilibration: Incubate recombinant S. typhimurium SAT (10 nM) with serial dilutions of 5-MT-NPT (0.1 - 100 µM) for 15 minutes at 25°C.

    • Causality: Pre-incubation is critical. It allows the inhibitor to reach steady-state binding with the enzyme, preventing the underestimation of potency common with slow-binding competitive inhibitors.

  • Initiation & Readout: Initiate the reaction by adding 1 mM L-serine. Monitor the absorbance of the TNB anion at 412 nm continuously for 10 minutes. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Phenotypic On-Target Validation (MIC Shift Assay)

A true SAT inhibitor will only kill bacteria when they are forced to synthesize their own cysteine.

  • Media Setup: Prepare M9 minimal media (lacking amino acids) and Luria-Bertani (LB) rich media.

  • Inoculation: Seed S. typhimurium (10⁵ CFU/mL) into 96-well plates containing serial dilutions of the test compounds.

  • Incubation: Incubate at 37°C for 18 hours and measure OD₆₀₀.

    • Causality: This dual-media approach is self-validating. If 5-MT-NPT inhibits growth in M9 but loses efficacy in LB (where bacteria salvage exogenous cysteine), the mechanism is confirmed as on-target SAT inhibition. Broad-spectrum toxicity in both media indicates off-target effects.

Data Presentation: In Vitro Performance
CompoundSAT IC₅₀ (µM)MIC M9 (µg/mL)MIC LB (µg/mL)HepG2 CC₅₀ (µM)
5-MT-NPT 8.4 ± 1.216.0>128 (Shifted)>100
Reference (5-nitrothiazol-2-yl) 29.8 ± 3.132.0>128 (Shifted)85.5
Ciprofloxacin (Control) N/A0.0150.015 (No shift)>100

Insight:5-MT-NPT demonstrates superior in vitro biochemical potency compared to the reference compound, likely due to the lipophilic methylthio (-SCH₃) group occupying a hydrophobic sub-pocket in the SAT active site.

In Vivo Validation: Pharmacokinetics & Efficacy

In vitro potency does not guarantee in vivo success. The transition to animal models requires rigorous pharmacokinetic (PK) profiling to understand metabolic liabilities.

Protocol 3: Murine PK and Infection Model
  • Pharmacokinetics: Administer 5-MT-NPT (10 mg/kg IV and PO) to BALB/c mice. Collect plasma at standard intervals (0.25 to 8 hours).

  • Metabolite Tracking (LC-MS/MS): Quantify both the parent compound and its sulfoxide metabolite.

    • Causality: The methylthio (-SCH₃) group is a known metabolic "soft spot." Hepatic flavin-containing monooxygenases (FMOs) and Cytochrome P450s rapidly oxidize thioethers to sulfoxides (-S(O)CH₃). Failing to track this metabolite leads to a fundamental misunderstanding of the compound's systemic clearance.

  • In Vivo Efficacy: Infect mice intraperitoneally with 10⁶ CFU S. typhimurium. Administer the compound (30 mg/kg BID, PO) for 3 days. Harvest the spleen and liver, homogenize, and plate on MacConkey agar to quantify the Log₁₀ CFU reduction.

Data Presentation: In Vivo Performance
CompoundCl_int (mL/min/kg)T₁/₂ (h)Bioavailability (F%)Spleen CFU Reduction (Log₁₀)
5-MT-NPT 68.4 (High)0.818%0.9 ± 0.2
Reference (5-nitrothiazol-2-yl) 22.1 (Moderate)2.445%2.1 ± 0.3

Discrepancy Analysis: The "Methylthio Liability"

The data reveals a classic drug development paradox: 5-MT-NPT is highly potent in vitro (IC₅₀ 8.4 µM) but underperforms in vivo (only a 0.9 Log₁₀ CFU reduction) compared to the less potent reference compound.

The Causality: The discrepancy is driven by metabolic instability. While the -SCH₃ group at the 5-position of the 1,2,3-thiadiazole ring provides excellent van der Waals contacts within the SAT enzyme (driving the low in vitro IC₅₀), it acts as a severe liability in vivo. Rapid hepatic oxidation converts the methylthio group into a polar sulfoxide, drastically increasing the intrinsic clearance (Cl_int = 68.4 mL/min/kg) and reducing the half-life to under an hour. Consequently, the compound fails to maintain concentrations above the MIC in the target tissues (spleen/liver) for a sufficient duration.

Next Steps for Optimization: To bridge the in vitro / in vivo gap, future iterations should focus on bioisosteric replacement of the methylthio group. Substituting the -SCH₃ with a metabolically stable trifluoromethyl (-CF₃) or a cyclopropyl group could retain the necessary lipophilicity for SAT binding while bypassing FMO-mediated oxidation, thereby improving in vivo half-life and efficacy.

References

  • Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor Source: ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Exploring the chemical space around N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, a hit compound with serine acetyltransferase (SAT) inhibitory properties Source: Results in Chemistry (2022) URL:[Link]

Sources

Validation

A Comparative Analysis of the Antibacterial Activity of Bismerthiazol and the 1,2,3-Thiadiazole Carboxamide Scaffold

A Technical Guide for Researchers in Antimicrobial Development In the relentless pursuit of novel antimicrobial agents, particularly for agricultural applications, a thorough understanding of existing and emerging chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Antimicrobial Development

In the relentless pursuit of novel antimicrobial agents, particularly for agricultural applications, a thorough understanding of existing and emerging chemical scaffolds is paramount. This guide provides a detailed comparison between bismerthiazol, a widely used bactericide for controlling plant diseases, and the class of 1,2,3-thiadiazole carboxamides, represented here by 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide. While bismerthiazol is a well-characterized agent, specific experimental data for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is not extensively available in peer-reviewed literature. Therefore, this guide will compare the established profile of bismerthiazol with the documented antibacterial potential of the broader 1,2,3-thiadiazole chemical class, providing a framework for future research and development.

Introduction to the Chemical Entities

At the molecular level, the two compounds belong to distinct isomeric classes of the thiadiazole heterocycle, a difference that fundamentally influences their chemical properties and biological interactions.

Bismerthiazol is a symmetrical molecule built upon a 1,3,4-thiadiazole core. Its chemical name is N,N'-methylene-bis(2-amino-5-mercapto-1,3,4-thiadiazole).[1][2] It is primarily used as a systemic bactericide to control bacterial leaf blight in rice and other plant bacterial diseases.[3][4]

5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide belongs to the 1,2,3-thiadiazole class. This scaffold is noted for its mesoionic character, which may enhance its ability to cross cellular membranes, and it can act as a bioisostere for other biologically important heterocycles.[5] Derivatives of 1,2,3-thiadiazole are recognized for a wide array of biological activities, including antibacterial, antiviral, and antifungal properties.[5][6][7]

Below are the representative chemical structures:

Chemical_Structures cluster_Bismerthiazol Bismerthiazol (1,3,4-Thiadiazole) cluster_ThiadiazoleCarboxamide 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide bismerthiazol bismerthiazol carboxamide

Figure 1. Chemical structures of Bismerthiazol and 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Comparative Antibacterial Efficacy

A direct comparison of antibacterial potency relies on quantitative data such as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).

Antibacterial Profile of Bismerthiazol

Bismerthiazol has been extensively studied for its efficacy against plant pathogenic bacteria, primarily Xanthomonas species. Interestingly, its in vivo (in-planta) disease control is often significantly better than its direct in vitro antibacterial activity would suggest.[8] This discrepancy points to its complex mode of action, which includes the induction of host plant defense mechanisms.

Bacterial StrainTest TypeEC50 / MIC (µg/mL)Reference
Xanthomonas oryzae pv. oryzae (Xoo)In vitro54.7 - 94.5[9][10]
Xanthomonas oryzae pv. oryzae (Xoo)In vitro (MIC)16[11]
Xanthomonas axonopodis pv. citri (Xac)In vitro48.9[9]
Xanthomonas campestris pv. campestris (Xcc)In vitro76.8[10]

Table 1. Summary of reported in vitro antibacterial activity for Bismerthiazol.

Antibacterial Potential of the 1,2,3-Thiadiazole Scaffold

While specific data for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is lacking, the broader class of 1,2,3-thiadiazole derivatives has demonstrated notable antibacterial activity. This suggests the potential of the core scaffold as a valuable pharmacophore in the design of new antibacterial agents.

  • Gram-Negative Activity: Certain 1,2,3-thiadiazole derivatives have been shown to be active against Gram-negative bacteria such as Escherichia coli.[6][12]

  • Gram-Positive Activity: Other derivatives have shown activity against Gram-positive bacteria, including Staphylococcus aureus.[6][12]

  • Broad-Spectrum Potential: The diverse substitutions on the 1,2,3-thiadiazole ring allow for the tuning of its biological activity, with various studies reporting a range of antibacterial, antifungal, and antiviral properties.[5][7]

The presence of the carboxamide and methylthio groups on the specific molecule are significant, as these functional groups are known to modulate the biological activity of heterocyclic compounds.[13][14][15] However, without direct experimental testing, its specific activity remains speculative.

Mechanism of Action: A Tale of Two Pathways

The way in which these compounds inhibit bacterial growth appears to be fundamentally different, highlighting the distinct properties of the 1,3,4- and 1,2,3-thiadiazole isomers.

Bismerthiazol: A Dual-Action Bactericide

Bismerthiazol employs a sophisticated, multi-pronged strategy.

  • Direct Inhibition (In Vitro): While not exceptionally potent in vitro compared to some antibiotics, it does directly inhibit the growth of target bacteria.[8] Recent studies suggest this may be related to the inhibition of the bacterial histidine utilization (Hut) pathway and interference with quorum sensing.[8]

  • Induction of Host Defense (In Vivo): The primary reason for its high in vivo efficacy is its ability to act as a chemical elicitor, triggering the plant's own defense systems. It has been shown to induce the expression of pathogenesis-related (PR) genes and activate the salicylic acid (SA) signaling pathway, effectively "priming" the plant to defend against infection.[4][16]

Bismerthiazol_MoA cluster_direct Direct Antibacterial Action cluster_indirect Host Defense Induction Bismerthiazol Bismerthiazol Plant Rice Plant Cell Bismerthiazol->Plant Acts on Hut Histidine Utilization (Hut) Pathway Bismerthiazol->Hut Inhibits QS Quorum Sensing Bismerthiazol->QS Interferes with Xoo Xanthomonas oryzae (Bacterium) SA_Pathway Salicylic Acid (SA) Signaling Pathway Plant->SA_Pathway Activates Growth Bacterial Growth & Virulence Hut->Growth QS->Growth PR_Genes Pathogenesis-Related (PR) Genes SA_Pathway->PR_Genes Upregulates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 2. Proposed dual mechanism of action for Bismerthiazol.

1,2,3-Thiadiazoles: Targeting Essential Bacterial Processes

The mechanism of action for the 1,2,3-thiadiazole class is not as well-defined as that of bismerthiazol and is highly dependent on the specific derivative. As with many heterocyclic antimicrobials, their activity likely stems from the ability to interfere with essential cellular processes. Potential mechanisms for heterocyclic compounds in this class could include:

  • Enzyme Inhibition: The heterocycle can act as a scaffold that presents functional groups to the active site of essential bacterial enzymes, leading to inhibition.

  • Membrane Disruption: The lipophilic nature of some derivatives could allow them to intercalate into the bacterial cell membrane, disrupting its integrity and function.

  • Nucleic Acid Synthesis Inhibition: Some heterocyclic compounds are known to interfere with the enzymes involved in DNA or RNA synthesis.

Further research, including target identification and validation studies, is required to elucidate the precise mechanism for 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To enable a direct and quantitative comparison, a standardized method for determining antibacterial susceptibility is essential. The broth microdilution method is a gold standard technique for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Workflow: Broth Microdilution Method

MIC_Workflow arrow arrow start Start prep_compound Prepare Compound Stock (e.g., in DMSO) start->prep_compound prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum plate_setup Set up 96-Well Plate prep_compound->plate_setup prep_media->plate_setup dilute_inoculum Dilute Inoculum in CAMHB to achieve ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate_plate serial_dilution Perform 2-fold Serial Dilution of Compound across Plate plate_setup->serial_dilution add_controls Add Controls (Sterility, Growth, Solvent) serial_dilution->add_controls add_controls->inoculate_plate incubate Incubate Plate (35°C for 16-20 hours) inoculate_plate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Figure 3. Experimental workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology
  • Preparation of Materials:

    • Test Compounds: Prepare a stock solution of each compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). Causality: DMSO is used to dissolve hydrophobic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

    • Media: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. Causality: The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can significantly affect the activity of certain antibiotics and the susceptibility of some bacteria.

    • Bacterial Inoculum: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Causality: Standardizing the initial bacterial concentration is the most critical step for reproducibility. A 0.5 McFarland standard ensures a consistent starting number of bacteria for the test.

  • Assay Procedure (in a 96-well microtiter plate):

    • Plate Preparation: Add 50 µL of sterile CAMHB to all wells except the first column.

    • Compound Dilution: Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 50 µL from the last column of dilutions. This creates a concentration gradient.

    • Inoculation: Within 30 minutes of preparation, dilute the 0.5 McFarland bacterial suspension into CAMHB so that after inoculation, each well will contain a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final diluted inoculum to each well.

    • Controls (Essential for Validation):

      • Sterility Control: One well with CAMHB only (no bacteria, no compound). Should remain clear.

      • Growth Control: One well with CAMHB and bacteria (no compound). Should show robust turbidity.

      • Solvent Control: One well with CAMHB, bacteria, and the highest concentration of DMSO used. Should show robust growth, proving the solvent is not inhibitory.

  • Incubation and Reading:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Conclusion and Future Directions

This guide highlights a significant divergence in the current state of knowledge between bismerthiazol and 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

  • Bismerthiazol is an effective, albeit moderately potent in vitro, bactericide whose primary strength in agricultural settings lies in its dual-action mechanism of direct bacterial inhibition and potent induction of host plant defenses. Its efficacy against key plant pathogens like Xanthomonas oryzae is well-established.

  • The 1,2,3-thiadiazole scaffold , to which 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide belongs, holds clear potential for the development of novel antibacterial agents. Published research on various derivatives confirms the biological activity of this heterocycle against both Gram-positive and Gram-negative bacteria.

References

  • Clinical and Laboratory Standards Institute (CLSI). M38-A: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard. CLSI, Wayne, PA, USA. [Link][18][19]

  • ResearchGate. The chemical structure of commonly used bactericides bismerthiazol (BT) and thiodiazole copper (TC). [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • PubChem. Bismerthiazol. National Center for Biotechnology Information. [Link]

  • Wang, N., et al. (2021). Inhibitory Effects of Carbazomycin B Produced by Streptomyces roseoverticillatus 63 Against Xanthomonas oryzae pv. oryzae. Frontiers in Microbiology, 12, 648083. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Hangzhou Tianlong Biotechnology Co., Ltd. Bismerthiazol. [Link]

  • Yadav, M., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Heterocyclic Chemistry, 55(10), 2358-2365. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 17(12), 14636-14648. [Link]

  • Yu, S., et al. (2022). Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties: Design, synthesis, and inhibitory activity. Frontiers in Chemistry, 10, 978511. [Link]

  • Li, Y., et al. (2023). A Small Molecule Inhibits Xanthomonas oryzae pv. oryzae by Targeting MenG. Journal of Agricultural and Food Chemistry, 71(42), 15489–15498. [Link]

  • University of Hertfordshire. Bismerthiazol. Agriculture and Environment Research Unit (AERU). [Link]

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